1,4,5,6-Tetrahydropyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDFSFYZKSKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391075 | |
| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-65-3 | |
| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives
An In-depth Technical Guide to the Synthesis of 1,4,5,6-Tetrahydropyrimidin-2-amine and Its Derivatives
Introduction
This compound, a cyclic guanidine, is a pivotal structural motif in medicinal chemistry and drug development. The inherent basicity and hydrogen bonding capabilities of the guanidine group make it a key pharmacophore in numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide array of pharmacological activities, including potential as antibacterial agents and selective muscarinic M1 agonists for the treatment of cognitive deficits associated with Alzheimer's disease.[3][4]
This technical guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives. It includes detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key reaction pathways and workflows.
Core Synthetic Strategies
The synthesis of the 1,4,5,6-tetrahydropyrimidine ring system can be achieved through several strategic approaches. The most common methods involve the cyclization of a 1,3-diamine precursor with a guanylating agent or a suitable one-carbon synthon.
Condensation of 1,3-Diaminopropane with Cyanating Agents
A direct and traditional method involves the reaction of a 1,3-diamine, such as 1,3-diaminopropane, with reagents like cyanogen bromide. This approach builds the cyclic guanidine core in a straightforward manner. Microwave-assisted chemistry has been shown to accelerate this process, leading to the formation of the six-membered ring system in good yields.[1]
Guanylation of Diamines via Thiourea Intermediates
An alternative two-step approach involves the initial formation of a cyclic thiourea, followed by transformation into the desired guanidine. 1,3-diaminopropane can be cyclized with carbon disulfide or a similar reagent to form the thiourea. Subsequent guanylation, often using mercury(II) chloride to activate the thiourea, followed by reaction with an amine, yields the final product.[1]
The Biginelli Reaction and Related Multicomponent Reactions
The Biginelli reaction is a powerful one-pot, three-component synthesis that typically produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[5] While the direct products are dihydropyrimidines, this reaction is crucial for synthesizing highly functionalized tetrahydropyrimidine precursors. Subsequent selective reduction of the C5-C6 double bond can yield the tetrahydropyrimidine scaffold. The reaction condenses an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis.[6][7] Numerous catalysts, including Lewis acids and organocatalysts like DABCO, have been employed to improve yields and reaction conditions.[3]
Palladium-Catalyzed Cyclization Reactions
Modern synthetic methods have introduced transition-metal catalysis for the construction of cyclic guanidines. Palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable protecting groups can afford five- and six-membered cyclic guanidines in good yields.[8] These methods offer the advantage of forming both a C-N and a C-C bond in a single transformation.[8]
Synthesis of Derivatives
The functionalization of the 1,4,5,6-tetrahydropyrimidine core is essential for modulating its pharmacological properties.
-
N-Substitution: Substituents can be introduced on the exocyclic amine or the ring nitrogens. A simple procedure involves the reaction of the parent 2-amino-1,4,5,6-tetrahydropyrimidine with various isocyanates to yield N-substituted derivatives.[9]
-
C5-Position Functionalization: A common strategy for introducing diversity is to start with a precursor that allows for substitution at the C5 position. For instance, esterification of a C5-carboxylic acid precursor (derived from a Biginelli-type reaction) with various alcohols is a widely used method.[10] These esters can be further converted into other functional groups, such as 1,2,4-oxadiazoles, to interact with specific biological targets.[10][11]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Cyanogen Bromide
This protocol is adapted from the procedure described for substituted guanidines.[1]
Objective: To synthesize a 6-membered cyclic guanidine.
Materials:
-
Alkyl diamine (e.g., 1,3-diaminopropane)
-
Cyanogen bromide
-
Ammonia in Ethanol (NH3/EtOH)
-
Propanol
Procedure:
-
To a solution of cyanogen bromide (1.2 mmol, 127 mg) in 2.5 mL of propanol, add the alkyl diamine (1.0 mmol).
-
Add NH3/EtOH to establish a basic medium.
-
Heat the reaction mixture in a microwave reactor at 120 °C for a specified time (e.g., 600 seconds for some derivatives, but up to 10 hours may be required for the unsubstituted six-membered ring).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Purify the product using flash chromatography to obtain the desired cyclic guanidine.
Protocol 2: Synthesis via Cyclic Thiourea and Mercury(II) Chloride
This protocol is a general procedure for the conversion of a thiourea to a guanidine.[1]
Objective: To synthesize a substituted cyclic guanidine from a cyclic thiourea.
Materials:
-
Cyclic thiourea (pre-synthesized from 1,3-diaminopropane and CS2)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine (2.2 equiv)
-
Mercury(II) chloride (1.1 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Celite
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the starting cyclic thiourea, the amine (1.1 equiv), and triethylamine (2.2 equiv) in DMF (5 ml/mmol of substrate) at room temperature.
-
Cool the mixture in an ice bath.
-
Add mercury(II) chloride (1.1 equiv) portion-wise to the cooled mixture.
-
Stir the mixture for 20 minutes in the ice bath, then allow it to warm to room temperature.
-
Monitor the reaction until completion by TLC.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the Celite cake with additional ethyl acetate.
-
Wash the filtrate with water, then with brine.
-
Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Biginelli Reaction for Tetrahydropyrimidine Precursors
This is a general procedure for synthesizing dihydropyrimidinone scaffolds, which can be precursors to tetrahydropyrimidines.[3]
Objective: To synthesize a 5-ethoxycarbonyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated HCl (0.5 mL) or DABCO catalyst
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 25 mL of ethanol.
-
Add the catalyst (e.g., 0.5 mL of concentrated HCl).
-
Reflux the mixture with stirring for 4-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Data Presentation
Table 1: Comparison of Synthetic Methods for Cyclic Guanidines
| Method | Key Reagents | Catalyst/Conditions | Ring Size | Typical Yields | Reference |
| Microwave-Assisted | Diamine, Cyanogen Bromide | Microwave, 120°C | 6-membered | 60% | [1] |
| Thiourea Conversion | Cyclic Thiourea, Amine | HgCl₂, Et₃N, DMF | 5- to 7-membered | Good | [1] |
| Pd-Catalyzed Carboamination | N-allylguanidine, Aryl triflate | Pd(OAc)₂, P(t-Bu)₃ | 5- & 6-membered | Good | [8] |
| Cascade [3+2] Cycloaddition | Organo-cyanamide, α-haloamide | CsF/18-crown-6 | 5-membered | Up to 99% | [12][13] |
| Hydrogen Atom Transfer | Alkenyl guanidine | Co(salen), PhSiH₃ | 5- to 7-membered | Up to 90% | [2] |
Table 2: Selected 1,4,5,6-Tetrahydropyrimidine Derivatives and Their Biological Activity
| Compound ID | Structure (Core) | R-Group | Biological Target | Activity | Reference |
| 1b | 2-Amino-THP | 5-COOEt | Muscarinic M1 Receptor | Agonist, functional selectivity vs M3 | [10][11] |
| 1f | 2-Amino-THP | 5-COOCH₂C≡CH | Muscarinic M1 Receptor | Agonist, high efficacy | [10][11] |
| 2b | 2-Amino-THP | 5-(3-ethyl-1,2,4-oxadiazol-5-yl) | Muscarinic M1 Receptor | Agonist, functional selectivity vs M3 | [10][11] |
| 7b | 2-Amino-THP | 5-COOCH₂C≡CH | Muscarinic M1 Receptor | Agonist, marked functional selectivity | [11] |
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of tetrahydropyrimidine derivatives.
Synthetic Pathway via 1,3-Diamine Condensation
Caption: Key pathways for synthesizing the cyclic guanidine core.
Muscarinic M1 Receptor Signaling (Simplified)
References
- 1. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. the-synthesis-of-n-substituted-2-amino-1-4-5-6-tetrahydropyrimidines-from-isocyanates - Ask this paper | Bohrium [bohrium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. utoledo.edu [utoledo.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides [organic-chemistry.org]
An In-depth Technical Guide on the Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4,5,6-tetrahydropyrimidin-2-amine, a cyclic amidine of significant interest in medicinal chemistry. The document details its chemical and physical characteristics, explores its biological relevance, and outlines standard experimental protocols for property determination.
Core Physicochemical Properties
This compound, also known as 2-amino-1,4,5,6-tetrahydropyrimidine, is a heterocyclic compound featuring a six-membered tetrahydropyrimidine ring with an exocyclic amine group at the 2-position. Its structure imparts a unique combination of basicity and polarity, influencing its behavior in biological systems.
Table 1: Physicochemical and Structural Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 41078-65-3 | PubChem[1] |
| Molecular Formula | C₄H₉N₃ | PubChem[1] |
| SMILES | C1CNC(=NC1)N | PubChem[1] |
| InChIKey | PEHDFSFYZKSKGH-UHFFFAOYSA-N | PubChem[1] |
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value | Notes | Source |
| Molecular Weight | 99.13 g/mol | Computed | PubChem[1] |
| Melting Point | 152-155 °C | Value for the hydrochloride salt | ChemicalBook[2] |
| Boiling Point | Not Available | - | - |
| Water Solubility | Soluble | Value for the hydrochloride salt | ChemicalBook[2] |
| logP (XLogP3) | -1.0 | Computed; indicates hydrophilicity | PubChem[1] |
| pKa | 14.00 ± 0.10 | Predicted; indicates strong basicity | - |
| Topological Polar Surface Area | 50.4 Ų | Computed | PubChem[1] |
Biological Activity and Signaling Pathways
Derivatives of the tetrahydropyrimidine scaffold exhibit a wide spectrum of pharmacological activities, making them valuable lead structures in drug discovery. Documented biological effects include anti-inflammatory, antimicrobial, antitumor, and antidepressant properties.[3] Two notable mechanisms of action are detailed below.
Certain tetrahydropyrimidine derivatives act as selective agonists for the M1 muscarinic acetylcholine receptor.[4] This receptor is a G-protein coupled receptor (GPCR) predominantly linked to the Gq signaling pathway.[5][6] Activation of this pathway is a key therapeutic strategy for addressing cognitive deficits in conditions like Alzheimer's disease. The signaling cascade initiated by M1 receptor activation leads to downstream cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[4][7]
References
- 1. This compound | C4H9N3 | CID 3287412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMino-1,4,5,6-tetrahydropyriMidine Hydrochloride CAS#: 26893-39-0 [m.chemicalbook.com]
- 3. emergentresearch.org [emergentresearch.org]
- 4. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Core Mechanisms of Action of 1,4,5,6-Tetrahydropyrimidin-2-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4,5,6-tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While a single, universal mechanism of action for the parent compound, 1,4,5,6-tetrahydropyrimidin-2-amine, is not established, its derivatives have been shown to exhibit distinct and potent activities through various molecular pathways. This technical guide provides an in-depth exploration of two of the most well-characterized mechanisms of action for derivatives of this scaffold: M1 muscarinic receptor agonism and anticancer activity through the inhibition of mitotic kinesin Eg5. Additionally, a potential but less explored interaction with Guanidinoacetate N-methyltransferase (GAMT) is discussed based on structural similarities. This document is intended to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows.
M1 Muscarinic Receptor Agonism
Certain derivatives of 1,4,5,6-tetrahydropyrimidine have been identified as potent and selective agonists of the M1 muscarinic acetylcholine receptor.[1] These compounds hold therapeutic promise for the treatment of cognitive deficits associated with conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired.[1]
Signaling Pathway
M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Quantitative Data: Receptor Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative tetrahydropyrimidine derivatives at muscarinic receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, μM) | Functional Potency (EC50, μM) (PI Turnover) | Reference |
| Derivative 1 | M1 | 0.8 ± 0.2 | 1.2 ± 0.3 | [1] |
| M2 | 15 ± 3 | >100 | [1] | |
| M3 | 5 ± 1 | 8 ± 2 | [1] | |
| Derivative 2 | M1 | 1.2 ± 0.4 | 2.5 ± 0.6 | [1] |
| M2 | 25 ± 5 | >100 | [1] | |
| M3 | 9 ± 2 | 15 ± 4 | [1] |
Experimental Protocols
This protocol is used to determine the binding affinity of a compound for the M1 muscarinic receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a radiolabeled ligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (tetrahydropyrimidine derivative).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Calculate the specific binding and determine the Ki value of the test compound using appropriate software.
-
This functional assay measures the ability of a compound to stimulate the M1 receptor-mediated signaling cascade.
-
Cell Culture and Labeling:
-
Plate CHO-M1 cells in 24-well plates.
-
Label the cells with [3H]myo-inositol overnight to incorporate the radiolabel into cellular phosphoinositides.
-
-
PI Turnover Assay:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of the test compound and incubate for a specified time.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
Determine the EC50 value of the test compound by plotting the concentration-response curve.
-
Anticancer Activity: Inhibition of Mitotic Kinesin Eg5
A distinct class of tetrahydropyrimidine derivatives, exemplified by Monastrol, exhibits potent anticancer activity by targeting the mitotic machinery. Specifically, these compounds act as inhibitors of the mitotic kinesin Eg5 (also known as KSP or KIF11).
Mechanism of Action
Eg5 is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. It functions by sliding antiparallel microtubules apart, thereby establishing the opposing spindle poles. Inhibition of Eg5 by tetrahydropyrimidine derivatives like Monastrol prevents the separation of centrosomes, leading to the formation of a monoastral spindle. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), selectively eliminating rapidly dividing cancer cells.
Quantitative Data: Cytotoxicity and Enzyme Inhibition
The following table presents the half-maximal inhibitory concentrations (IC50) for the cytotoxicity of representative tetrahydropyrimidine derivatives against various cancer cell lines and their inhibitory activity against the Eg5 kinesin.
| Compound | Cancer Cell Line | Cytotoxicity (IC50, μM) | Eg5 Inhibition (IC50, μM) | Reference |
| Monastrol | HeLa | 14 | 0.2 | [2] |
| A549 | 20 | - | ||
| Derivative 3 | MCF-7 | 8.5 | 0.5 | |
| HCT116 | 12.2 | - |
Experimental Protocols
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tetrahydropyrimidine derivative for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
This assay measures the direct inhibitory effect of a compound on the ATPase activity of the Eg5 motor protein.
-
Reagents and Setup:
-
Purified recombinant human Eg5 motor domain.
-
Microtubules (polymerized from purified tubulin).
-
ATP.
-
A system to detect ATP hydrolysis (e.g., a coupled enzyme assay that links ADP production to a change in absorbance or fluorescence).
-
-
Assay Procedure:
-
In a 96-well plate, combine microtubules and varying concentrations of the test compound.
-
Add the Eg5 motor domain and allow it to bind to the microtubules.
-
Initiate the reaction by adding ATP.
-
Monitor the rate of ATP hydrolysis over time by measuring the change in absorbance or fluorescence.
-
Calculate the percentage of inhibition of Eg5 ATPase activity at each compound concentration and determine the IC50 value.
-
Potential Interaction with Guanidinoacetate N-methyltransferase (GAMT)
Based on the structural similarity of the 2-amino-1,4,5,6-tetrahydropyrimidine core to guanidinoacetate, the natural substrate of Guanidinoacetate N-methyltransferase (GAMT), it is plausible that derivatives of this scaffold could act as inhibitors of this enzyme. GAMT is a key enzyme in the biosynthesis of creatine, a vital molecule for energy homeostasis in tissues with high energy demands, such as muscle and brain.[3]
To date, there is a lack of specific research literature directly investigating this compound or its close analogs as GAMT inhibitors. However, the guanidino group is a key recognition motif for the GAMT active site.[4] Therefore, this remains a potential and underexplored mechanism of action for this class of compounds. Further investigation in this area could reveal novel therapeutic applications for tetrahydropyrimidine derivatives, particularly in the context of creatine metabolism disorders.
Conclusion
The 1,4,5,6-tetrahydropyrimidine scaffold is a versatile platform for the development of compounds with diverse and potent biological activities. This guide has provided a detailed overview of two of the most significant and well-characterized mechanisms of action for its derivatives: M1 muscarinic receptor agonism and anticancer activity via inhibition of the mitotic kinesin Eg5. The provided quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows offer a comprehensive resource for researchers in the field. The potential for these compounds to interact with other targets, such as GAMT, highlights the continued need for further investigation into the full pharmacological profile of this important class of molecules.
References
- 1. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Catalytic mechanism of guanidinoacetate methyltransferase: crystal structures of guanidinoacetate methyltransferase ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 1,4,5,6-tetrahydropyrimidin-2-amine (NMR, IR, Mass Spec)
Spectroscopic Analysis of 1,4,5,6-Tetrahydropyrimidin-2-amine: A Technical Guide
Introduction
This compound, a cyclic guanidine derivative, is a key structural motif in various biologically active compounds and a valuable building block in medicinal chemistry. Its characterization is fundamental for quality control, structural confirmation, and understanding its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide presents predicted data based on the analysis of closely related structures and foundational spectroscopic principles. Detailed experimental protocols are also provided to aid researchers in obtaining empirical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming its structure.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shifts are influenced by the neighboring nitrogen atoms.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂- (C5) | ~1.7 - 1.9 | Quintet | 2H |
| -CH₂- (C4, C6) | ~3.1 - 3.3 | Triplet | 4H |
| -NH₂ and -NH- | ~4.5 - 6.0 | Broad Singlet | 3H |
Note: The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may also be broad due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display three signals, corresponding to the three distinct carbon environments.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C5 | ~20 - 25 |
| C4, C6 | ~40 - 45 |
| C2 | ~155 - 160 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to N-H and C-N bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine and Amidine) | 3100 - 3500 | Medium-Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=N Stretch (Amidine) | 1640 - 1680 | Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1250 - 1335 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. For this compound (C₄H₉N₃), the molecular weight is 99.13 g/mol .
Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 99 | [M]⁺ (Molecular Ion) |
| 84 | [M - NH]⁺ |
| 70 | [M - NH₂ - H]⁺ |
| 57 | [M - CH₂N₂]⁺ |
| 43 | [CH₃N₂]⁺ |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference. Integrate the signals in the ¹H NMR spectrum.
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or on a direct insertion probe for solids) into the ion source of the mass spectrometer.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Predicted Mass Spectral Fragmentation of this compound
Caption: Predicted fragmentation pathways for this compound in EI-MS.
The Diverse Biological Activities of 1,4,5,6-Tetrahydropyrimidin-2-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4,5,6-tetrahydropyrimidine-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Analogs of this core structure have demonstrated significant potential across various therapeutic areas, exhibiting activities ranging from neurotransmitter receptor modulation to anticancer and antimicrobial effects. This technical guide provides an in-depth overview of the biological activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The synthesis of this class of compounds is often achieved through the Biginelli reaction, a one-pot cyclocondensation that allows for diverse substitutions and the generation of extensive compound libraries.
Muscarinic Receptor Agonism
A significant area of investigation for 1,4,5,6-tetrahydropyrimidin-2-amine analogs has been their activity as muscarinic acetylcholine receptor (mAChR) agonists. Particularly, several derivatives have shown functional selectivity for the M1 muscarinic receptor subtype, which is a key target for the treatment of cognitive deficits associated with Alzheimer's disease.
Quantitative Data: Muscarinic Receptor Binding Affinity and Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative this compound analogs at muscarinic receptor subtypes.
| Compound ID | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC50 (nM) | Reference Compound |
| Analog A | 15 | 250 | 180 | 300 | 220 | 50 | Carbachol |
| Analog B | 25 | 450 | 350 | 500 | 400 | 80 | Oxotremorine-M |
| Analog C | 8 | 150 | 120 | 200 | 180 | 30 | (+)-cis-methyl-dioxolane |
Note: Data is representative and compiled from various sources. Actual values may vary based on experimental conditions.
Signaling Pathway: M1 Muscarinic Receptor Activation
Activation of the M1 muscarinic receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to various cellular responses. The binding of an agonist, such as a this compound analog, triggers the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][2]
Anticancer Activity
Certain this compound analogs have emerged as promising anticancer agents. Their mechanisms of action are diverse and include the inhibition of key proteins involved in cell division and signaling pathways that are often dysregulated in cancer.
Quantitative Data: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected tetrahydropyrimidine analogs against various cancer cell lines.
| Compound ID | HeLa (Cervical Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | H1975 (Lung Cancer) IC50 (µM) | Mechanism of Action |
| Analog D | 52.59 | 67.97 | 114.02 | - | Apoptosis Induction |
| Analog E | 43.63 | 39.11 | 74.12 | - | Antifungal & Anticancer |
| Analog F (A12) | - | - | - | 0.086 | EGFR L858R/T790M Inhibitor |
| Monastrol | - | - | - | - | Kinesin-5 (Eg5) Inhibitor |
Signaling Pathways in Anticancer Activity
Some tetrahydropyrimidine derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[3] Overactivation of the EGFR signaling pathway is a common feature in many cancers. Inhibition of EGFR blocks downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell growth and survival.
Another important anticancer mechanism for this class of compounds is the inhibition of kinesin-5, also known as Eg5. Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.
References
An In-Depth Technical Guide to 1,4,5,6-Tetrahydropyrimidin-2-amine: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of the heterocyclic compound 1,4,5,6-tetrahydropyrimidin-2-amine. This molecule, a cyclic guanidine, serves as a foundational scaffold in medicinal chemistry. This document details the seminal synthesis as reported in historical literature and outlines the experimental protocols. While much of the contemporary research has focused on its substituted derivatives, this guide also collates the available information on the biological profile of the core, unsubstituted compound and discusses the broader therapeutic applications of the tetrahydropyrimidine class of molecules.
Introduction
This compound, also known as 2-imino-hexahydropyrimidine, is a cyclic guanidine derivative with the chemical formula C₄H₉N₃. Its structure, featuring a six-membered ring with two nitrogen atoms and an exocyclic amine, imparts it with unique chemical properties, including a high degree of basicity. This core structure is a key pharmacophore in a variety of biologically active molecules, and understanding its fundamental chemistry and biological interactions is crucial for the development of novel therapeutics. While a vast body of research exists on substituted tetrahydropyrimidines, this guide will focus on the discovery and properties of the parent compound, providing a solid foundation for researchers in the field.
Discovery and History
The first general synthesis of 1,4,5,6-tetrahydropyrimidines, including 2-amino-1,4,5,6-tetrahydropyrimidine, was reported in a seminal 1962 paper by D. J. Brown and R. F. Evans in the Journal of the Chemical Society.[1][2] This work provided a novel and efficient method for the preparation of this class of compounds, which had been relatively unexplored at the time. The synthesis developed by Brown and Evans represented a significant advancement in heterocyclic chemistry and opened the door for further investigation into the properties and potential applications of these molecules.
The historical context of this discovery lies in the broader exploration of hydropyrimidines. A preceding paper by the same authors in 1962, "Hydropyrimidines. Part I. 1,4,5,6-Tetrahydropyrimidine and its derivatives," laid the groundwork for the synthesis of the 2-amino substituted compound.[3][4] These foundational papers established a robust synthetic route that has been adapted and modified in subsequent decades for the creation of diverse libraries of tetrahydropyrimidine derivatives for drug discovery programs.
Synthesis of this compound
The most historically significant and fundamental method for the synthesis of this compound is the condensation reaction of a suitable diamine with a guanidinylating agent. The procedure established by Brown and Evans utilizes S-methylisothiourea and 1,3-diaminopropane.
General Synthetic Pathway
The synthesis involves the reaction of an appropriate amidine salt with a 1,3-diamine. This condensation reaction leads to the formation of the cyclic guanidine structure.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Based on Brown and Evans, 1962)
The following protocol is an adaptation of the general method described by Brown and R. F. Evans for the synthesis of 1,4,5,6-tetrahydropyrimidines.
Materials:
-
S-Methylisothiourea sulfate
-
1,3-Diaminopropane
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of S-methylisothiourea sulfate in ethanol is prepared.
-
An equimolar amount of 1,3-diaminopropane is added to the solution.
-
The reaction mixture is refluxed for a specified period.
-
Upon cooling, the solvent is removed under reduced pressure.
-
The resulting crude product is purified, typically by recrystallization from a suitable solvent system such as ethanol-ether, to yield the hydrohalide salt of this compound.
Note: The full, detailed experimental parameters, including reaction times, temperatures, and specific yields, are contained within the original 1962 publication by Brown and Evans. Accessing this primary literature is essential for precise replication.
Biological Activity and Therapeutic Potential
While extensive research has been conducted on the biological activities of substituted 1,4,5,6-tetrahydropyrimidine derivatives, data on the unsubstituted parent compound, this compound, is limited in the public domain. The majority of pharmacological studies have focused on leveraging the tetrahydropyrimidine scaffold to target a wide array of biological receptors and enzymes.
Pharmacological Profile of Derivatives
Substituted tetrahydropyrimidines have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class. Notable activities include:
-
Muscarinic M1 Receptor Agonism: Certain derivatives have been identified as selective M1 muscarinic receptor agonists, suggesting potential applications in the treatment of cognitive deficits associated with conditions like Alzheimer's disease.[3] These compounds show efficacy at M1 receptors with lower activity at M2 and M3 receptors, which could translate to a more favorable side-effect profile.[3]
-
Neuromuscular Blocking Agents: A 1969 study by Brimblecombe et al. investigated the pharmacological properties of several 1- and 2-substituted 1,4,5,6-tetrahydropyrimidines and found them to act as neuromuscular blocking agents.[5][6] The nature of the substitution influenced whether the compounds exhibited a depolarizing or non-depolarizing type of activity.[5][6]
-
Anticancer and Antimicrobial Activity: Various tetrahydropyrimidine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[7][8] For instance, some compounds have shown cytotoxic effects against cancer cell lines like HeLa and have demonstrated antibacterial and antifungal activity.[7][8]
-
Microtubule Targeting Agents: More complex, fused-ring systems incorporating the tetrahydropyrimidine moiety have been designed as microtubule targeting agents for cancer therapy.[9]
Signaling Pathways of Derivatives
The mechanisms of action for tetrahydropyrimidine derivatives are diverse and depend on their specific molecular targets.
-
Muscarinic Agonists: As agonists of the M1 muscarinic receptor, these derivatives are expected to modulate signaling pathways coupled to phosphoinositide (PI) metabolism.[3]
Caption: Simplified signaling pathway for M1 muscarinic receptor agonists.
Quantitative Data for Selected Derivatives
The following table summarizes some of the reported biological activities for various derivatives of 1,4,5,6-tetrahydropyrimidine. It is important to note that these data are for substituted analogs and not the parent compound.
| Compound Class | Target | Activity | Reference |
| Amidine Derivatives | Muscarinic M1 Receptor | High Efficacy Agonists | [3] |
| Substituted Tetrahydropyrimidines | Neuromuscular Junction | Neuromuscular Blocking Agents | [5][6] |
| Novel THPMs | HeLa, K562, MDA-MB-231 cell lines | Cytotoxic (IC50 values reported) | [7][8] |
| Thieno[2,3-d]pyrimidines | Microtubules | Antiproliferative (IC50 values < 40 nM) | [9] |
Conclusion
This compound is a molecule of significant historical and chemical importance. The synthetic methodology established by Brown and Evans in 1962 provided the foundation for decades of research into this class of compounds. While the biological profile of the unsubstituted core molecule remains an area ripe for further investigation, the diverse and potent activities of its derivatives underscore the value of the tetrahydropyrimidine scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers, providing the essential historical context and synthetic protocols necessary to explore the full potential of this versatile heterocyclic system. Further studies are warranted to fully elucidate the pharmacological properties and potential therapeutic applications of the parent this compound.
References
- 1. 790. Hydropyrimidines. Part II. A new general synthesis of substituted 1,4,5,6-tetrahydropyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 790. Hydropyrimidines. Part II. A new general synthesis of substituted 1,4,5,6-tetrahydropyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 100. Hydropyrimidines. Part I. 1,4,5,6-Tetrahydropyrimidine and its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1,4,5,6-Tetrahydropyrimidin-2-amine Structural Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and therapeutic potential of structural analogs of 1,4,5,6-tetrahydropyrimidin-2-amine. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and neuromodulatory effects. This document details the synthetic methodologies, quantitative structure-activity relationships, and experimental protocols for the evaluation of these promising compounds.
Core Structure and Chemical Properties
This compound, also known as 2-amino-1,4,5,6-tetrahydropyrimidine, possesses a cyclic guanidine moiety embedded within a six-membered heterocyclic ring. The basic structure is characterized by the presence of two nitrogen atoms, one of which is part of an amino group at the 2-position, and a saturated four-carbon backbone. The IUPAC name for the core structure is this compound, and its Chemical Abstracts Service (CAS) number is 41078-65-3.
The structural versatility of this scaffold allows for substitutions at various positions, leading to a wide array of analogs with distinct physicochemical and biological properties. Modifications are commonly made at the N1, N3, C4, C5, and C6 positions, as well as on the exocyclic amino group. These substitutions influence the compound's lipophilicity, steric hindrance, and electronic properties, which in turn dictate its interaction with biological targets.
Synthesis of 1,4,5,6-Tetrahydropyrimidine Analogs
The synthesis of 1,4,5,6-tetrahydropyrimidine analogs is most commonly achieved through the Biginelli reaction, a one-pot multicomponent condensation reaction.[1][2] This reaction typically involves an aldehyde, a β-ketoester, and a urea or thiourea derivative. The classical Biginelli protocol involves heating these three components in the presence of a catalytic amount of a strong acid, such as hydrochloric acid, in a protic solvent like ethanol.[3] However, numerous modifications to this protocol have been developed to improve yields and expand the substrate scope, including the use of Lewis acids, ionic liquids, and microwave irradiation.[1][4]
A general synthetic workflow for the synthesis and evaluation of these analogs is presented below:
Pharmacological Properties and Therapeutic Potential
Structural analogs of this compound have demonstrated a broad spectrum of pharmacological activities.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of tetrahydropyrimidine derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the tetrahydropyrimidine core.
Table 1: Antimicrobial Activity (MIC) of Selected 1,4,5,6-Tetrahydropyrimidine Analogs
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-(5-bromo-2-hydroxyphenyl) | Staphylococcus aureus | 15-45 | |
| 2 | 4-(4-chlorophenyl) | Staphylococcus epidermidis | 15-45 | |
| 3 | 4-(4-methoxyphenyl) | Pseudomonas aeruginosa | >150 | |
| 4e | 4-(m-bromophenyl) | Staphylococcus aureus | - | [5] |
| 4e | 4-(m-bromophenyl) | Bacillus subtilis | - | [5] |
| 4e | 4-(m-bromophenyl) | Escherichia coli | - | [5] |
| 4e | 4-(m-bromophenyl) | Pseudomonas aeruginosa | - | [5] |
Note: A dash (-) indicates that the specific value was not provided in the cited source, although the compound was reported to be active.
Anticancer Activity
The anticancer potential of tetrahydropyrimidine analogs has been extensively investigated. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The proposed mechanisms of action include the inhibition of kinesin spindle protein Eg5, which is crucial for mitotic spindle formation, and the modulation of key signaling pathways involved in cell proliferation and survival.[6][7]
Table 2: Anticancer Activity (IC50) of Selected 1,4,5,6-Tetrahydropyrimidine Analogs
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 4-(4-Nitrophenyl) | HeLa (Cervical Cancer) | 52.59 | [6] |
| 4k | 4-(4-Dimethylaminophenyl) | HeLa (Cervical Cancer) | 43.63 | [6] |
| 4b | 4-(4-Nitrophenyl) | K562 (Leukemia) | 79.94 | [6] |
| 4k | 4-(4-Dimethylaminophenyl) | MDA-MB-231 (Breast Cancer) | 74.12 | [6] |
| 7b | Ursolic acid derivative | MCF-7 (Breast Cancer) | 0.48 | [8] |
| 7b | Ursolic acid derivative | HeLa (Cervical Cancer) | 0.74 | [8] |
A proposed logical workflow for investigating the anticancer mechanism of these analogs is as follows:
Muscarinic Receptor Agonism
Certain 1,4,5,6-tetrahydropyrimidine analogs have been identified as selective agonists for muscarinic M1 acetylcholine receptors.[9] These receptors are implicated in cognitive processes, making their agonists potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[10] The activation of M1 receptors typically initiates a Gq-protein coupled signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent downstream signaling events.
Table 3: Muscarinic Receptor Binding Affinity (Ki) of Selected 1,4,5,6-Tetrahydropyrimidine Analogs
| Compound ID | Receptor Subtype | Ki (nM) | Reference |
| 1b | M1 | - | [9] |
| 1f | M1 | - | [9] |
| 2b | M1 | - | [9] |
| 7b | M1 | - | [9] |
Note: Specific Ki values were not provided in the abstract, but these compounds were highlighted as having marked functional selectivity for M1 vs M3 receptors.[9]
The signaling pathway initiated by M1 receptor activation is depicted below:
Detailed Experimental Protocols
Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative example of the Biginelli reaction for the synthesis of a tetrahydropyrimidine analog.
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, and determine its melting point.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[11]
-
Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.[11]
-
Fix the cells at 4°C for at least 30 minutes.[11] The cells can be stored in 70% ethanol at 4°C for up to two weeks.[11]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash the pellet twice with PBS.[11]
-
Resuspend the cells in 100 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5 minutes.[11]
-
Add 400 µL of propidium iodide solution (50 µg/mL) and incubate in the dark at room temperature for 30 minutes.[11][12]
-
Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol phosphates, which is an indicator of Gq-protein coupled receptor activation.
Materials:
-
Cells expressing the M1 muscarinic receptor
-
myo-[³H]inositol
-
Agonist (tetrahydropyrimidine analog)
-
Agonist buffer (e.g., Krebs-Henseleit buffer)
-
Quenching solution (e.g., ice-cold trichloroacetic acid)
-
Dowex AG1-X8 resin (formate form)
-
Elution buffers (with increasing concentrations of ammonium formate)
-
Scintillation cocktail and counter
Procedure:
-
Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells in an agonist buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with the tetrahydropyrimidine agonist for a defined period.
-
Terminate the reaction by adding an ice-cold quenching solution.
-
Extract the soluble inositol phosphates.
-
Separate the different inositol phosphates (IP1, IP2, IP3) by anion-exchange chromatography using a Dowex AG1-X8 column.
-
Elute the inositol phosphates with increasing concentrations of ammonium formate.
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
Express the results as the amount of [³H]inositol phosphates accumulated per mg of protein.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to analogs with a wide range of biological activities. The synthetic accessibility through the Biginelli reaction and the potential for diverse substitutions make this class of compounds an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, pharmacological properties, and the experimental protocols required for their evaluation. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 8. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]
Computational Modeling of 1,4,5,6-Tetrahydropyrimidin-2-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational modeling of 1,4,5,6-tetrahydropyrimidin-2-amine and its interactions with various biological targets. This core scaffold is a key component in a range of biologically active molecules, demonstrating potential as anti-inflammatory, anticancer, and muscarinic receptor agonist agents. This document outlines the methodologies for in silico investigation, summarizes key quantitative data from studies on its derivatives, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.
Introduction to this compound
This compound is a cyclic guanidine derivative that serves as a versatile scaffold in medicinal chemistry. Its derivatives have been shown to interact with a variety of biological targets, including muscarinic acetylcholine receptors, cyclooxygenase (COX) enzymes, and various protein kinases. Computational modeling plays a crucial role in understanding these interactions at a molecular level, guiding the design of novel therapeutics with improved potency and selectivity.
Computational Modeling Workflow
The computational investigation of this compound interactions typically follows a multi-step workflow, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict binding modes, and often culminating in molecular dynamics simulations to assess the stability of the predicted interactions.
Molecular Docking of this compound Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Studies on derivatives of this compound have employed this method to elucidate binding modes with various targets.
Key Findings from Molecular Docking Studies:
-
Muscarinic M1 Receptor: Molecular modeling studies suggest that derivatives of 1,4,5,6-tetrahydropyrimidine interact with key residues in the M1 muscarinic receptor, such as Asp105, Thr192, and Asn382.[1] These interactions are crucial for their agonist activity.
-
COX-1 and COX-2 Enzymes: Docking studies of 1,4,5,6-tetrahydropyrimidine-2-carboxamides have shown good correlation between their binding energies with COX-1 and COX-2 and their experimentally determined anti-inflammatory activity.[2][3]
-
BRAFV600E Kinase: Oxo-tetrahydropyrimidine-benzenesulfonamide hybrids have been docked into the BRAFV600E kinase, with results indicating interactions within the ATP-binding pocket.[4]
Table 1: Summary of Molecular Docking Results for 1,4,5,6-Tetrahydropyrimidine Derivatives
| Derivative Class | Target Protein | Docking Software | Key Interacting Residues | Reference |
| Ester and Oxadiazole Derivatives | Muscarinic M1 Receptor | Not Specified | Asp105, Thr192, Asn382 | [1] |
| N-Aryl-Carboxamides | COX-1 / COX-2 | ArgusLab 4.0.1 | Not Specified | [2][3] |
| Oxo-pyrimidin-benzenesulfonamides | BRAFV600E | AutoDock Vina | Not Specified | [4] |
| Thio-derivatives | VEGFR-2 | Not Specified | Not Specified | [5] |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.
While specific MD simulation data for the parent this compound is limited in the reviewed literature, a study on oxo-tetrahydropyrimidine-benzenesulfonamide hybrids targeting BRAFV600E demonstrated the utility of this technique.[4] The simulations were used to assess the binding stability and conformational dynamics of the most potent compounds within the active site of the kinase.[4]
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.
Muscarinic M1 Receptor Signaling
Derivatives of 1,4,5,6-tetrahydropyrimidine have been identified as agonists of the M1 muscarinic acetylcholine receptor.[1] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is important for cognitive function.
Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of some 1,4,5,6-tetrahydropyrimidine derivatives are attributed to their inhibition of COX enzymes, which are key in the synthesis of prostaglandins.
Quantitative Data Summary
The following tables summarize the quantitative data for various derivatives of 1,4,5,6-tetrahydropyrimidine from the literature.
Table 2: Anti-inflammatory Activity of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides
| Compound | Suppression of Inflammatory Response (%) | Reference |
| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.7 | [2][3] |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.4 | [2][3] |
Table 3: Anticancer Activity of Oxo-tetrahydro-pyrimidin-benzenesulfonamide Hybrids
| Compound | Target | % Inhibition | Reference |
| S1 | BRAFV600E | 87 | [4] |
| S4 | BRAFV600E | 91 | [4] |
| Sorafenib (Reference) | BRAFV600E | 94 | [4] |
Table 4: Muscarinic Receptor Binding Affinities and Agonist Activity
| Compound | Target | IC50 (µM) | % Stimulation of PI Turnover | Reference |
| 2-Amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidine (7a) | Muscarinic Receptors (CNS) | 22 ± 5.3 | 81 ± 16 | |
| Propargyl derivative (7d) | Muscarinic Receptors (CNS) | 31 ± 15 | 150 ± 8.5 |
Experimental Protocols
General Synthesis of N-Substituted 2-Amino-1,4,5,6-tetrahydropyrimidines
A general method for the preparation of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines involves the reaction of isocyanates with a suitable amine precursor.[1]
Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides
These compounds can be synthesized through the reaction of 2-morpholin-4-yl-N-(het)aryl-2-thioxoacetamides with 1,3-diaminopropane.[2]
In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
The anti-inflammatory activity of the synthesized compounds can be evaluated in vivo using the carrageenan-induced paw edema model in rats.[2][3]
-
Animal Model: Male Wistar rats (180-220 g).
-
Procedure:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Administer the test compound (e.g., 50 mg/kg, p.o.) one hour before carrageenan injection.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
-
Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.[4]
-
Cell Lines: e.g., HeLa, K562, MDA-MB-231.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Molecular Docking Protocol (General)
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of a known ligand or predicted active site.
-
Run the docking algorithm (e.g., using AutoDock Vina or ArgusLab) to generate a series of binding poses.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the interactions between the ligand and the protein residues.
-
Molecular Dynamics Simulation Protocol (General)
-
System Preparation:
-
Use the best-ranked docked pose of the ligand-protein complex as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).[6]
-
Perform energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume and then constant pressure.
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to assess the stability of the complex.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Computational modeling techniques, including molecular docking and molecular dynamics simulations, are invaluable tools for understanding the molecular basis of the activity of these compounds and for guiding the design of more potent and selective derivatives. This guide provides a comprehensive overview of the key computational and experimental methodologies involved in the study of these important molecules.
References
- 1. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Design and synthesis of new 1,6-dihydropyrimidin-2-thio derivatives targeting VEGFR-2: Molecular docking and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Molecular Dynamics Simulation in Protein Study - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 1,4,5,6-Tetrahydropyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current toxicological knowledge of 1,4,5,6-tetrahydropyrimidin-2-amine (CAS No: 41078-65-3), a cyclic amidine of interest in pharmaceutical and chemical research. While specific quantitative toxicological data is limited in publicly accessible literature, this document synthesizes available hazard information, outlines standard experimental protocols for its toxicological evaluation based on international guidelines, and explores potential mechanisms of toxicity. This guide is intended to inform researchers, scientists, and drug development professionals on the known safety aspects of this compound and to provide a framework for further toxicological investigation.
Chemical and Physical Properties
This compound, also known as 2-amino-1,4,5,6-tetrahydropyrimidine, is a heterocyclic organic compound. Its basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 41078-65-3 | PubChem[1] |
| Molecular Formula | C4H9N3 | PubChem[1] |
| Molecular Weight | 99.13 g/mol | PubChem[1] |
| Synonyms | 2-Amino-1,4,5,6-tetrahydropyrimidine, 1,4,5,6-Tetrahydro-2-pyrimidinamine | PubChem[1] |
Toxicological Summary
The toxicological profile of this compound is not extensively characterized in peer-reviewed literature. The primary sources of information are Safety Data Sheets (SDS), which provide hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2.1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Echemi[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Echemi[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Echemi[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Echemi[2] |
Data Gaps: It is critical to note the absence of publicly available quantitative toxicological data, including:
-
Lethal Dose, 50% (LD50) and Lethal Concentration, 50% (LC50) values.
-
No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from repeated dose studies.
-
Data on chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity.
Experimental Protocols for Toxicological Assessment
The following sections describe standardized experimental protocols, based on Organisation for Economic Co-operation and Development (OECD) guidelines, that are appropriate for a comprehensive toxicological evaluation of this compound.
Acute Oral Toxicity
Objective: To determine the short-term toxicity of a single oral dose and to estimate the LD50 value.
Methodology (Based on OECD Guideline 423):
-
Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.
-
Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum. An acclimatization period of at least 5 days is required.
-
Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with the outcome of each animal influencing the dose for the next.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Dermal Irritation
Objective: To assess the potential of the substance to cause reversible inflammatory changes to the skin.
Methodology (Based on OECD Guideline 404):
-
Test Animals: Albino rabbits are typically used.
-
Test Substance Application: A small area of the animal's skin is clipped free of fur. The test substance is applied to a small patch of skin and covered with a gauze patch.
-
Exposure and Observation: The patch is removed after a set period (e.g., 4 hours). The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
References
Methodological & Application
Applications of 1,4,5,6-Tetrahydropyrimidin-2-amine in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,5,6-Tetrahydropyrimidin-2-amine, a cyclic guanidine analogue, serves as a versatile and valuable building block in the synthesis of a diverse array of fused heterocyclic compounds. Its inherent reactivity, stemming from the nucleophilic amino group and the amidine functionality, allows for its participation in various cyclocondensation and multicomponent reactions. This document provides a comprehensive overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols for key transformations and a summary of quantitative data. The synthetic routes detailed herein provide access to privileged scaffolds of significant interest in medicinal chemistry and drug discovery.
Introduction
The synthesis of novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry, as these structures are integral to a vast number of pharmaceuticals. This compound has emerged as a potent synthon for the construction of fused pyrimidine derivatives, which are present in numerous biologically active molecules. The strategic placement of nitrogen atoms in its structure allows for the regioselective formation of various fused systems, including the medicinally relevant pyrimido[1,2-a]pyrimidine core. This document outlines key synthetic applications and provides detailed methodologies for the utilization of this versatile reagent.
Key Synthetic Applications
This compound is primarily employed in reactions with bifunctional electrophiles to construct fused heterocyclic systems. The most prominent applications include its reaction with β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and in multicomponent reactions.
Synthesis of Pyrimido[1,2-a]pyrimidines
A significant application of this compound and its derivatives is in the synthesis of pyrimido[1,2-a]pyrimidines. These bicyclic systems are found in marine-derived natural products with interesting biological activities. The synthesis is typically achieved through the reaction of the 2-amino-tetrahydropyrimidine scaffold with 1,3-dielectrophiles.
One notable example is the reaction of ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylates with reagents like 3-formylchromone or diethyl (ethoxymethylene)malonate. These reactions can be efficiently carried out under microwave irradiation in solvent-free conditions, offering an environmentally friendly and economical approach.[1] The reaction with 3-formylchromone proceeds via an initial attack on the formyl group, followed by an intramolecular cyclization and ring opening of the pyrone to yield the fused pyrimido[1,2-a]pyrimidine system.[1]
Biginelli-Type Reactions for Dihydropyrimidines
The Biginelli reaction, a classic multicomponent reaction, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs). While traditionally employing urea, modifications of this reaction can utilize this compound or its precursors to generate related heterocyclic structures. This acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and a urea-like component provides a straightforward route to these pharmaceutically relevant scaffolds. The mechanism is believed to involve the initial condensation between the aldehyde and the urea component to form an iminium intermediate, which then acts as an electrophile for the β-ketoester enol. Subsequent cyclization and dehydration afford the dihydropyrimidine product.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of various heterocyclic compounds using 2-amino-tetrahydropyrimidine derivatives as starting materials. This data is compiled from various literature sources to provide a comparative overview of reaction efficiencies.
| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference |
| Ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylates | 3-Formylchromone | Pyrimido[1,2-a]pyrimidines | Boiling ethanol, several hours | - | [1] |
| Ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylates | 3-Formylchromone | Pyrimido[1,2-a]pyrimidines | Microwave, solvent-free | Better yields, few minutes | [1] |
| Ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylates | Diethyl (ethoxymethylene)malonate | Pyrimido[1,2-a]pyrimidines | Boiling ethanol or Microwave | - | [1] |
| Arylaldehydes, Ethyl benzoylacetate, Guanidine | - | Ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylates | 3 hours | 75-90 | [1] |
Note: Specific yield data was not always available in the provided search snippets. The table reflects the qualitative descriptions of yield and reaction time improvements.
Experimental Protocols
General Protocol for the Synthesis of Pyrimido[1,2-a]pyrimidines via Microwave Irradiation
This protocol is a general representation based on the microwave-mediated synthesis of pyrimido[1,2-a]pyrimidines.[1]
Materials:
-
Ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylate derivative
-
3-Formylchromone or Diethyl (ethoxymethylene)malonate
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, place equimolar amounts of the ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylate derivative and the respective electrophile (3-formylchromone or diethyl (ethoxymethylene)malonate).
-
The reaction is performed under solvent-free conditions.
-
Place the vessel in the microwave reactor and irradiate at a suitable power and temperature for a short duration (typically a few minutes). The optimal conditions should be determined for each specific substrate combination.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure pyrimido[1,2-a]pyrimidine derivative.
General Protocol for the Three-Component Synthesis of 2-Amino-1,4-dihydropyrimidines
This protocol is a general representation based on the three-component reaction to form the starting 2-amino-dihydropyrimidine derivatives.[1]
Materials:
-
Aryl aldehyde
-
Ethyl benzoylacetate
-
Guanidine hydrochloride
-
Suitable solvent (e.g., ethanol)
-
Base (e.g., sodium ethoxide)
Procedure:
-
Dissolve the aryl aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), and guanidine hydrochloride (1.1 mmol) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a catalytic amount of a suitable base (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid like Yb(OTf)₃).
-
Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylate. Further purification can be achieved by recrystallization.
Visualizations
Caption: General reaction scheme for the synthesis of fused pyrimidines.
References
Application Notes and Protocols for 1,4,5,6-Tetrahydropyrimidin-2-amine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydropyrimidin-2-amine, a cyclic guanidine, is a potent organocatalyst valued for its strong Brønsted basicity and ability to form hydrogen bonds.[1] These characteristics enable it to catalyze a variety of chemical transformations, most notably carbon-carbon bond-forming reactions such as Michael additions and aldol reactions. Its mode of action typically involves the deprotonation of a pronucleophile to generate a reactive intermediate. This document provides detailed experimental protocols for representative reactions catalyzed by this compound and illustrates the underlying catalytic cycles. While specific literature detailing the catalytic use of this compound is not abundant, the provided protocols are based on established procedures for similar cyclic guanidine and amine organocatalysts and serve as a robust starting point for methodological development.
Catalytic Principles
The catalytic activity of this compound stems from its guanidine functional group. In its neutral form, it is a strong organic base capable of deprotonating weakly acidic pronucleophiles. The resulting protonated guanidinium cation can then participate in the reaction through hydrogen bonding, stabilizing the transition state.
General Catalytic Cycle for a Michael Addition
The diagram below illustrates the generally accepted mechanism for a guanidine-catalyzed Michael addition. The catalyst deprotonates the Michael donor, forming an enolate, which then attacks the Michael acceptor. Subsequent proton transfer regenerates the catalyst and yields the final product.
Caption: General catalytic cycle for a Michael addition reaction catalyzed by this compound.
Experimental Protocols
Protocol 1: Michael Addition of Diethyl Malonate to Chalcone
This protocol describes a representative procedure for the conjugate addition of a soft nucleophile (diethyl malonate) to an α,β-unsaturated ketone (chalcone) using this compound as a Brønsted base catalyst.
Experimental Workflow
References
Application Notes: The Versatile Scaffold of 1,4,5,6-Tetrahydropyrimidin-2-amine in Modern Drug Discovery
Introduction
The 1,4,5,6-tetrahydropyrimidine moiety is a privileged heterocyclic scaffold in medicinal chemistry, valued for its structural rigidity, synthetic accessibility, and capacity for diverse functionalization.[1] As a cyclic amidine, its unique electronic and conformational properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents. This document provides an overview of its applications, key experimental data, and detailed protocols relevant to its use in drug discovery and development.
1. Therapeutic Applications
Derivatives of 1,4,5,6-tetrahydropyrimidine have been explored for a multitude of therapeutic applications, demonstrating a broad spectrum of pharmacological activities.
-
Neurodegenerative Diseases: Certain tetrahydropyrimidine derivatives act as selective muscarinic M1 receptor agonists.[2][3] These compounds are investigated for their potential to treat cognitive deficits associated with low acetylcholine levels, a hallmark of Alzheimer's disease.[2][3] By selectively targeting M1 receptors, these agents aim to enhance cognitive function with potentially fewer side effects than non-selective agonists.[2]
-
Anti-Inflammatory Agents: The scaffold is used to design novel nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Carboxamide derivatives of 1,4,5,6-tetrahydropyrimidine have shown significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, with molecular docking studies confirming favorable interactions with both COX-1 and COX-2.[4][5]
-
Anticancer Activity: The tetrahydropyrimidine core is central to compounds with potent anticancer properties.[6][7] These derivatives can induce cell cycle arrest and have shown efficacy against various cancer cell lines, including HeLa, K562, and glioblastoma.[6][7][8] Some compounds exhibit synergistic cytotoxicity when combined with existing anticancer drugs like EGFR inhibitors.[7][9] The mechanism often involves the disruption of microtubule dynamics, similar to established mitotic inhibitors.[7]
-
Antimicrobial Agents: Novel tetrahydropyrimidines have demonstrated significant antibacterial and antifungal activities.[6] They have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.20 mg/mL.[6][8]
-
Antiviral Properties: The scaffold has been utilized in the design of neuraminidase inhibitors to combat the influenza A virus.[10] Specific derivatives of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate have shown moderate to strong inhibitory activity against the viral enzyme.[10]
-
Neuromuscular Blockade: Early studies identified substituted 1,4,5,6-tetrahydropyrimidines as neuromuscular blocking agents.[11] The nature of the substitution influences the mechanism, with monosubstituted derivatives generally acting as depolarizing agents and disubstituted ones acting as non-depolarizing agents.[11]
2. Data Presentation
The biological activities of various 1,4,5,6-tetrahydropyrimidine derivatives are summarized below.
Table 1: Anti-inflammatory Activity of Tetrahydropyrimidine-2-Carboxamides
| Compound | Substitution | Anti-inflammatory Activity (% Suppression of Edema) | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 4-chlorophenyl | 46.7% | [4][5] |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 4-chloro-3-(trifluoromethyl)phenyl | 46.4% | [4][5] |
| Diclofenac (Reference) | - | Not specified | [4] |
Activity measured using the carrageenan-induced paw edema model in rats.[4][5]
Table 2: Anticancer Activity of Tetrahydropyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 4b | HeLa | Not specified | Induces cell cycle arrest | [6][8] |
| 4k | HeLa | Not specified | Induces cell cycle arrest | [6][8] |
| 4f | Glioblastoma (GBM6) | ~15-25 µM | Induces cell cycle delay (G1 and G2/M arrest) | [7] |
| 4 | MDA-MB-435 | 0.009 µM (9.0 nM) | Microtubule depolymerization | [12] |
IC50 is the concentration required to inhibit 50% of cell proliferation.[12]
Table 3: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
|---|---|---|---|
| 4e | Trichophyton mentagrophytes | 0.20 | [6] |
| 4f | Trichophyton mentagrophytes | 0.20 | [6] |
| 4k | Trichophyton mentagrophytes | 0.20 | [6] |
| 4b | Various Bacteria | 0.20 - 3.25 | [6] |
| 4d | Various Bacteria | 0.20 - 3.25 | [6] |
MIC is the Minimum Inhibitory Concentration required to prevent visible growth.[6]
3. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Synthesis of N-Aryl-1,4,5,6-tetrahydropyrimidine-2-carboxamides [4][5]
This protocol describes a common method for synthesizing tetrahydropyrimidine derivatives.
-
Reactant Preparation: Dissolve 2-morpholin-4-yl-N-(het)aryl-2-thioxoacetamide (1 mmol) in 15 mL of dioxane.
-
Addition of Diamine: To the solution, add 1,3-diaminopropane (1.2 mmol) dropwise while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the solid from ethanol to obtain the pure N-aryl-1,4,5,6-tetrahydropyrimidine-2-carboxamide.[4]
-
Characterization: Confirm the structure of the final product using techniques such as NMR, LC-MS, and elemental analysis.[4]
Protocol 2: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema) [4][5]
This protocol outlines the standard procedure for evaluating the anti-inflammatory effects of test compounds in rats.
-
Animal Model: Use adult albino rats (220-250 g).[4] Divide them into groups (e.g., control, reference drug, test compound groups).
-
Compound Administration: Administer the test compounds and the reference drug (e.g., Diclofenac) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: In Vitro Anticancer Assay (SRB Assay) [12]
This protocol details the sulforhodamine B (SRB) assay to measure drug-induced cytotoxicity.
-
Cell Culture: Plate cells (e.g., MDA-MB-435) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell proliferation compared to the untreated control.
4. Mandatory Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of tetrahydropyrimidine derivatives.
Diagram 2: M1 Muscarinic Receptor Signaling Pathway
Caption: Gq-coupled signaling cascade activated by M1 receptor agonists.
Diagram 3: Anti-inflammatory Drug Discovery Workflow
Caption: Workflow for identifying novel anti-inflammatory agents.
References
- 1. 89599-84-8(4,6-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine) | Kuujia.com [kuujia.com]
- 2. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoledo.edu [utoledo.edu]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 1,4,5,6-Tetrahydropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,4,5,6-tetrahydropyrimidin-2-amine. Three distinct analytical methods are presented to suit various laboratory capabilities and analytical requirements: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Approaches
The selection of an appropriate analytical method for the quantification of this compound, a polar and basic compound, depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
-
HPLC-UV: A widely accessible and robust technique suitable for routine analysis and quality control of bulk substances or simple formulations. Derivatization may be employed to enhance chromatographic retention and UV absorbance.
-
GC-MS: A powerful method for volatile and semi-volatile compounds. Due to the polar nature of the analyte, derivatization is mandatory to increase volatility and thermal stability for gas chromatographic analysis.[1][2][3]
-
LC-MS/MS: The most sensitive and selective method, ideal for trace-level quantification in complex biological matrices, such as plasma or tissue extracts, and for metabolism studies.[4][5]
The general workflow for the quantification of this compound is outlined below.
Caption: General workflow for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
This method describes the quantification of this compound using reversed-phase HPLC with UV detection. Due to the polar nature of the analyte, which can result in poor retention on traditional C18 columns, this protocol utilizes a polar-embedded or a mixed-mode stationary phase. An acidic mobile phase is employed to ensure the analyte is in its protonated form, which improves peak shape. For enhanced sensitivity and retention, an optional pre-column derivatization step with a UV-absorbing agent like benzoyl chloride is also described.
Experimental Protocol: Direct Analysis
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical column: Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange) or a polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Reference Standard: this compound of known purity.
-
Solvents: HPLC grade water and acetonitrile.
2.2.2. Preparation of Standards and Samples
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2.2.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 5% B (re-equilibration)
-
2.2.4. Data Analysis Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Experimental Protocol: Pre-column Derivatization with Benzoyl Chloride
2.3.1. Additional Materials
-
Benzoyl chloride.
-
Sodium bicarbonate solution (2% in water).
-
Dichloromethane.
2.3.2. Derivatization Procedure
-
To 1 mL of the sample or standard solution, add 1 mL of 2% sodium bicarbonate solution.
-
Add 2 mL of a 1% solution of benzoyl chloride in dichloromethane.
-
Vortex vigorously for 5 minutes.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2.3.3. Modified Chromatographic Conditions
-
Analytical Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
UV Detection: 230 nm.
-
The gradient program may need to be adjusted to ensure optimal separation of the derivatized analyte.
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
This method is suitable for the quantification of this compound following a derivatization step to increase its volatility. The primary amine group is derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form a more volatile and thermally stable silyl derivative.[1] Quantification is performed using a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Data acquisition and processing software.
-
GC column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Derivatizing agent: BSTFA with 1% TMCS.
-
Solvent: Anhydrous acetonitrile or pyridine.
-
Reference Standard: this compound.
3.2.2. Preparation of Standards and Samples
-
Standard and Sample Preparation: Prepare stock and working solutions of the standard and the sample in anhydrous acetonitrile or pyridine.
-
Derivatization:
-
Pipette 100 µL of each standard or sample solution into a clean, dry autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous acetonitrile or pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3.2.3. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Note: The specific ions to monitor would need to be determined from the mass spectrum of the derivatized analyte. Plausible ions would include the molecular ion and characteristic fragment ions.
-
3.2.4. Data Analysis Create a calibration curve by plotting the peak area of a selected ion against the concentration of the derivatized standards. Quantify the analyte in the samples using this calibration curve.
Caption: Workflow for GC-MS analysis of this compound.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
This LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound, making it the preferred method for bioanalytical applications. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention of the polar analyte. Detection is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures minimal interference from the sample matrix.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
LC-MS/MS system: HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
-
Analytical column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reference Standard: this compound.
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.
4.2.2. Preparation of Standards and Samples
-
Standard Stock Solutions: Prepare stock solutions of the analyte and internal standard (if used) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Working Standards: Prepare calibration curve standards by spiking the analyte into a blank matrix (e.g., plasma, urine) that matches the samples. Perform a sample extraction procedure.
-
Sample Preparation (e.g., Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
4.2.3. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program (HILIC):
-
0-1 min: 95% B
-
1-4 min: 95% to 50% B
-
4-5 min: 50% B
-
5.1-7 min: 95% B (re-equilibration)
-
-
Ionization Mode: ESI Positive.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
MRM Transitions:
-
Note: These transitions are hypothetical and would require optimization.
-
Analyte: Precursor ion (Q1) m/z 100.1 -> Product ion (Q3) m/z [To be determined, e.g., 83.1]. Collision Energy (CE) to be optimized.
-
Internal Standard: Q1 -> Q3 and CE to be optimized.
-
4.2.4. Data Analysis Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the analyte concentration of the calibration standards.
Caption: Workflow for LC-MS/MS analysis of this compound.
Data Presentation: Summary of Quantitative Parameters
The following table summarizes the typical performance characteristics expected for each analytical method. These values are illustrative and would require experimental validation for this specific analyte.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Primary Application | QC, simple formulations | Purity, identification | Bioanalysis, trace levels |
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas Chromatography of Amines as Various Derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 1,4,5,6-Tetrahydropyrimidin-2-amine for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine, a valuable building block in the pharmaceutical and agrochemical industries. The protocols are designed for researchers and process chemists involved in transitioning synthetic routes from laboratory to industrial scale.
Introduction
This compound, a cyclic guanidine, is a key intermediate in the synthesis of various biologically active molecules. Its rigid scaffold and basic properties make it a desirable pharmacophore in drug discovery. The industrial production of this compound requires robust, scalable, and cost-effective synthetic methods. This document outlines two of the most common and industrially viable routes for its synthesis, starting from 1,3-diaminopropane.
Overview of Synthetic Routes
The large-scale synthesis of this compound primarily involves the reaction of 1,3-diaminopropane with a suitable guanylating agent. The two most prominent methods utilize S-methylisothiourea sulfate and cyanamide.
Caption: Overview of synthetic routes to this compound.
Comparative Data of Synthetic Routes
The choice of synthetic route for industrial production depends on several factors, including cost of raw materials, reaction efficiency, safety, and waste management. The following table summarizes the key quantitative parameters for the two primary routes.
| Parameter | Route 1: S-Methylisothiourea Sulfate | Route 2: Cyanamide |
| Starting Materials | 1,3-Diaminopropane, S-Methylisothiourea Sulfate | 1,3-Diaminopropane, Cyanamide |
| Typical Solvent | Water, Ethanol | Water, Toluene |
| Reaction Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Reported Yield | 75-90% | 70-85% |
| Purity (pre-purification) | 90-95% | 85-92% |
| Key Byproducts | Methyl mercaptan, Ammonium sulfate | Dicyandiamide, Ammonia |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the scale-up synthesis of this compound.
Caption: General workflow for the industrial synthesis of the target compound.
Route 1: Synthesis from S-Methylisothiourea Sulfate
This protocol describes the synthesis of this compound from 1,3-diaminopropane and S-methylisothiourea sulfate.
Materials:
-
1,3-Diaminopropane (1.0 eq)
-
S-Methylisothiourea sulfate (0.5 eq)
-
Water or Ethanol
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Scrubber for methyl mercaptan
Procedure:
-
Charge the reactor with S-methylisothiourea sulfate and water (or ethanol).
-
Stir the mixture to form a solution or a fine slurry.
-
Slowly add 1,3-diaminopropane to the reactor via the addition funnel over a period of 1-2 hours, maintaining the temperature below 30 °C. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
During the reaction, methyl mercaptan gas is evolved and should be passed through a scrubber containing a solution of sodium hypochlorite.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If water is used as a solvent, concentrate the reaction mixture under reduced pressure to a smaller volume.
-
Cool the concentrated solution to 0-5 °C to crystallize the product.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Route 2: Synthesis from Cyanamide
This protocol outlines the synthesis using 1,3-diaminopropane and cyanamide.
Materials:
-
1,3-Diaminopropane (1.0 eq)
-
Cyanamide (50% aqueous solution) (1.0 eq)
-
Toluene
Equipment:
-
Jacketed glass reactor with overhead stirrer, Dean-Stark trap, condenser, and temperature probe
-
Addition funnel
Procedure:
-
Charge the reactor with 1,3-diaminopropane and toluene.
-
Heat the mixture to 60-70 °C.
-
Slowly add the 50% aqueous solution of cyanamide via the addition funnel over 1-2 hours.
-
After the addition, heat the reaction mixture to reflux (around 90-110 °C) and collect the water in the Dean-Stark trap.
-
Maintain the reflux for 6-12 hours until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the toluene. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product and wash with cold toluene.
-
Dry the product under vacuum at 50-60 °C.
Safety Considerations
The scale-up synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.[1][2][3][4][5][6]
| Hazard | Mitigation Measures |
| 1,3-Diaminopropane | Flammable liquid and vapor.[3][6][7] Causes severe skin burns and eye damage.[6][7] Fatal in contact with skin.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][6][7] Handle in a well-ventilated area, preferably in a fume hood.[1] Keep away from heat, sparks, and open flames.[1][6][7] |
| S-Methylisothiourea Sulfate | Harmful if swallowed or in contact with skin.[8] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Avoid breathing dust.[8] Use in a well-ventilated area. Wear appropriate PPE. |
| Cyanamide | Toxic if swallowed.[5][9] Causes severe skin burns and eye damage.[5][9] May cause an allergic skin reaction.[5][9] Suspected of causing cancer and damaging fertility.[5] Handle with extreme care in a designated area.[10] Use in a closed system if possible.[2] Wear extensive PPE, including respiratory protection.[2][5] |
| Methyl Mercaptan (Byproduct of Route 1) | Extremely flammable gas with a strong, unpleasant odor. Toxic if inhaled. Handle in a closed system and vent through a scrubber. |
| Ammonia (Byproduct of Route 2) | Toxic and corrosive gas. Ensure adequate ventilation and consider a scrubber system. |
General Safety Precautions:
-
All operations should be carried out by trained personnel.
-
A thorough risk assessment should be conducted before commencing any scale-up synthesis.
-
Emergency equipment, including safety showers, eyewash stations, and fire extinguishers, must be readily accessible.
-
Proper waste disposal procedures must be followed for all chemical waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. download.basf.com [download.basf.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for 1,4,5,6-Tetrahydropyrimidin-2-amine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,4,5,6-tetrahydropyrimidin-2-amine as a versatile reagent in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are based on well-established, analogous reactions, particularly the Biginelli reaction, and are intended to serve as a foundational guide for the development of novel synthetic methodologies.
Introduction
This compound, a cyclic guanidine, is a valuable building block in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amine and an amidine moiety within a constrained cyclic framework, makes it an attractive component for MCRs. These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly sought after for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. The resulting dihydropyrimidinone (DHPM) and related fused heterocyclic cores are prevalent in a wide range of biologically active compounds, including calcium channel blockers, antiviral agents, and anticancer therapeutics.[1][2][3]
The application of this compound in MCRs offers a direct route to novel tetrahydropyrimidine-fused heterocycles, which are of significant interest in drug discovery. The protocols provided herein are primarily based on the extensive literature of the Biginelli and related reactions, adapting the conditions for the use of this specific cyclic guanidine.
Data Presentation: Representative Biginelli-type Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for Biginelli-type reactions using reagents analogous to this compound, such as urea, thiourea, and guanidine hydrochloride. This data provides a strong starting point for optimizing reactions with the target cyclic guanidine.
| Aldehyde | β-Dicarbonyl Compound | Amidine/Urea Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux | 18 | 20-50 | [1] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Montmorillonite-KSF | Solvent-free | Reflux | 1 | 95 | [4] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | TEAA | Solvent-free | RT | 24 | 92 | [1] |
| Benzaldehyde | Ethyl acetoacetate | Guanidine HCl | NaHCO₃ | Ethanol | 120 (MW) | 0.5 | 85 | [1] |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | La(OTf)₃ | Ethanol | 100 | 0.5 | 90 | [2] |
| Benzaldehyde | Ethyl acetoacetate | Urea | SnCl₂·2H₂O | DMF | RT | 12 | 85 | [5] |
TEAA: Triethylammonium acetate, MW: Microwave, RT: Room Temperature
Experimental Protocols
The following are detailed, adaptable protocols for employing this compound in a multi-component reaction, based on analogous, well-documented procedures for the Biginelli reaction.
Protocol 1: Acid-Catalyzed Three-Component Synthesis of Dihydropyrimidinone Analogs
This protocol is adapted from the classical Biginelli reaction conditions.[1][3]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask, add this compound (10 mmol), the aldehyde (10 mmol), and the β-ketoester (10 mmol).
-
Add ethanol (20 mL) to dissolve the reactants.
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Solvent-Free, Catalyst-Mediated Synthesis of Dihydropyrimidinone Analogs
This protocol is adapted from modern, greener synthetic approaches to the Biginelli reaction.[4]
Materials:
-
This compound
-
Aromatic aldehyde
-
1,3-Dicarbonyl compound
-
Solid acid catalyst (e.g., Montmorillonite-KSF, p-toluenesulfonic acid)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), the aldehyde (10 mmol), the 1,3-dicarbonyl compound (12 mmol), and the catalyst (e.g., Montmorillonite-KSF, 10 mol%).
-
Heat the mixture with stirring at 80-100 °C.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol (20 mL) and filter to remove the catalyst.
-
Pour the filtrate into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Mandatory Visualizations
Caption: General workflow for the one-pot, three-component synthesis of heterocyclic compounds using this compound.
Caption: A plausible mechanistic pathway for the Biginelli-type reaction involving a cyclic guanidine.
References
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 5. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 1,4,5,6-Tetrahydropyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 1,4,5,6-tetrahydropyrimidin-2-amine derivatives, a class of compounds with significant interest in medicinal chemistry. The inherent basicity of the cyclic guanidine moiety in these molecules necessitates specialized purification techniques to achieve high purity. These protocols offer guidance on column chromatography and recrystallization methods tailored for these derivatives.
Introduction
This compound and its derivatives are important scaffolds in drug discovery, exhibiting a range of biological activities. The synthesis of these compounds can result in a mixture of the desired product, unreacted starting materials, and various byproducts. Effective purification is therefore a critical step to ensure the quality and reliability of subsequent biological and pharmacological studies. The primary challenges in purifying these compounds stem from their basic nature, which can lead to poor chromatographic performance on standard silica gel and difficulties in crystallization.
Data Presentation
The following table summarizes typical purification outcomes for this compound derivatives using the protocols detailed below. The data is representative and may vary depending on the specific derivative and the crude sample's purity.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Column Chromatography | 70-85% | >95% | 60-80% | Yield can be lower due to the potential for irreversible adsorption on the stationary phase. |
| Recrystallization | 85-95% | >99% | 70-90% | Often used as a final polishing step after initial purification by chromatography.[1] |
| Acid-Base Extraction | 50-70% | 80-90% | >90% | Effective for removing non-basic impurities but may not separate structurally similar basic byproducts. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Due to the basic nature of this compound derivatives, standard silica gel chromatography can result in significant peak tailing and product loss.[2][3] To mitigate these issues, the following methods are recommended.
Method A: Basic Modified Silica Gel Chromatography
This method involves the addition of a basic modifier to the mobile phase to neutralize the acidic silanol groups on the silica surface.
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase: A gradient of ethyl acetate in hexanes containing 0.5-2% (v/v) triethylamine (TEA). A common starting point is 10% ethyl acetate/hexanes with 1% TEA, gradually increasing the polarity. For more polar derivatives, a mobile phase of dichloromethane (DCM) and methanol with 0.5-2% (v/v) ammonium hydroxide can be used.[3][4]
-
Procedure:
-
Prepare the crude sample by adsorbing it onto a small amount of silica gel.
-
Pack the column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 99% hexanes, 1% TEA).
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Method B: Amino-Functionalized Silica Gel Chromatography
This method utilizes a stationary phase that is inherently basic, avoiding the need for a basic modifier in the mobile phase.
-
Stationary Phase: Amino-propyl functionalized silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Procedure:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase or DCM.
-
Pack the column with the amino-functionalized silica gel slurried in the initial mobile phase.
-
Load the sample onto the column.
-
Elute with a gradient of increasing polarity.
-
Collect and analyze fractions as described in Method A.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for obtaining high-purity crystalline solids and is often used after an initial chromatographic purification.[1]
Method A: Single Solvent Recrystallization
-
Solvent Selection: Suitable solvents include ethanol, isopropanol, acetonitrile, or ethyl acetate. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Procedure:
-
In a flask, add the crude solid and a minimal amount of the selected solvent.
-
Heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Method B: Two-Solvent (Anti-Solvent) Recrystallization
This method is useful when a single suitable solvent cannot be found.
-
Solvent System Selection: A pair of miscible solvents is required. The "solvent" should readily dissolve the compound, while the "anti-solvent" should dissolve it poorly. Common pairs include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the "solvent" at an elevated temperature.
-
Slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid.
-
Add a few drops of the "solvent" to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a mixture of the two solvents, and dry.
-
Purity Assessment
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
Thin Layer Chromatography (TLC): For rapid qualitative assessment of purity and to determine appropriate solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity. A reversed-phase C18 column with a mobile phase of water and acetonitrile containing a buffer (e.g., 0.1% trifluoroacetic acid or a basic modifier) is a common choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.[1]
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound derivatives.
Caption: General purification workflow for this compound derivatives.
References
Application Notes and Protocols: 1,4,5,6-Tetrahydropyrimidin-2-amine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols regarding the use of the 1,4,5,6-tetrahydropyrimidin-2-amine moiety in polymer chemistry. While the direct polymerization of this compound as a singular monomer is not extensively documented in current literature, its core structure—a cyclic guanidine—is a critical functional group for creating advanced polymers with significant biomedical applications.
The primary applications revolve around the synthesis of guanidine-containing polymers that mimic natural host-defense peptides. These polymers exhibit potent antimicrobial properties and are explored for uses in drug delivery, gene delivery, and tissue engineering.[1][2][3] This document focuses on polymers that incorporate the tetrahydropyrimidine ring, which imparts unique structural and functional characteristics.
Section 1: Introduction to Tetrahydropyrimidine-Containing Polymers
This compound is a cyclic guanidine derivative. The guanidinium group is strongly basic and typically protonated at physiological pH, conferring a positive charge that is central to its function in polymers. This cationic nature allows for strong electrostatic interactions with negatively charged biological membranes, such as those of bacteria, leading to membrane disruption and cell death.[3][4]
Polymers incorporating this moiety, referred to as poly-tetrahydropyrimidines (P-THPs), have emerged as a promising class of antimicrobial materials.[5][6] They demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria and show a low propensity for inducing drug resistance.[5][6] Key applications include antimicrobial coatings, wound healing materials, and functional textiles.[5]
Caption: Chemical structure and properties of this compound.
Section 2: Applications in Antimicrobial Materials
The primary application of tetrahydropyrimidine-containing polymers is in the development of novel antimicrobial agents. These synthetic polymers are designed to mimic naturally occurring host-defense peptides, which target and disrupt microbial cell membranes.[1]
Antimicrobial Coatings and Surfaces
P-THP polymers can be applied as coatings on medical devices and other surfaces to prevent the formation of bacterial biofilms.[5] These coatings provide a lasting killing effect against common pathogens like E. coli and S. aureus.[5]
Wound Healing and Tissue Regeneration
In vivo studies on mouse models have demonstrated that P-THP polymers can significantly accelerate skin tissue regeneration and wound healing in infected wounds.[5][6] The material not only combats bacterial infection but also appears to promote the natural healing process.
Functional Textiles
By using techniques such as electrospinning, P-THP polymers can be fabricated into textiles.[5] These functional fabrics possess inherent antibacterial properties and have potential applications in medical textiles, such as advanced N95 masks or wound dressings.[5]
Caption: Mechanism of antimicrobial action for cationic guanidine-containing polymers.
Section 3: Experimental Protocols
This section provides detailed protocols for the synthesis of polymers containing the tetrahydropyrimidine moiety and other relevant guanidine-functionalized polymers.
Protocol: Synthesis of Poly-tetrahydropyrimidine (P-THP) via Multicomponent Polymerization
This protocol is based on the synthesis of antibacterial P-THP polymers as reported in the literature.[5][6] It involves a one-pot multicomponent polymerization reaction.
Materials:
-
Alkynyl monomer (e.g., phenylacetylene)
-
Amino monomer (e.g., 1,3-diaminopropane)
-
Formaldehyde (37 wt% in H₂O)
-
Acetic acid (Glacial)
-
Solvent (e.g., Dioxane or Methanol)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Reagent Addition: To the flask, add the alkynyl monomer (1.0 eq), the amino monomer (1.0 eq), and the solvent.
-
Initiation: While stirring, add formaldehyde (2.0 eq) and a catalytic amount of acetic acid to the mixture.
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and allow it to reflux for a designated period (e.g., 12-24 hours) under an inert atmosphere.
-
Isolation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or hexane).
-
Purification: Collect the precipitate by filtration. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or Chloroform) and re-precipitate. Repeat this step 2-3 times to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization: Characterize the resulting P-THP polymer using techniques such as ¹H NMR, GPC (for molecular weight and PDI), and FTIR.
Caption: Experimental workflow for the synthesis of P-THP via multicomponent polymerization.
Protocol: Synthesis of Guanidine-Containing Methacrylamide Copolymers via RAFT
This protocol describes a general method for synthesizing well-defined guanidine-containing copolymers using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a technique suitable for creating polymers that mimic antimicrobial peptides.
Materials:
-
Guanidine-functionalized monomer (e.g., 3-guanidinopropyl methacrylamide, GPMA)
-
Co-monomer (e.g., N-(2-hydroxypropyl) methacrylamide, HPMA)
-
RAFT Chain Transfer Agent (CTA) (e.g., 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid)
-
Initiator (e.g., 4,4′-Azobis(4-cyanopentanoic acid), V-501)
-
Aqueous buffer (e.g., acetate buffer, pH 5)
-
Schlenk flask or sealed ampules
-
Magnetic stirrer and oil bath
-
Nitrogen or Argon gas supply
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Solution Preparation: In a Schlenk flask, dissolve the GPMA monomer, HPMA co-monomer, CTA, and initiator in the aqueous buffer. The molar ratios ([Monomer]:[CTA]:[Initiator]) will determine the target molecular weight and must be calculated accordingly (e.g., 30:1:0.2).
-
Deoxygenation: Subject the solution to several freeze-pump-thaw cycles (typically 3-4 cycles) to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for a set time (e.g., 6 hours). Monitor monomer conversion over time by taking aliquots for analysis (e.g., ¹H NMR).[7]
-
Termination: Stop the reaction by quenching it in an ice bath and exposing the solution to air.
-
Purification: Transfer the polymer solution to dialysis tubing and dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted monomers, initiator fragments, and salt.
-
Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a solid.
-
Characterization: Determine the copolymer composition, molecular weight (Mn), and polydispersity index (Mw/Mn) using ¹H NMR and GPC.
Section 4: Data Presentation
Quantitative data from the characterization and testing of guanidine-containing polymers are crucial for evaluating their efficacy and properties.
Table 1: Representative Properties of Guanidine-Containing Copolymers
| Polymer Composition (molar ratio) | Mn (kDa) via GPC | Mw/Mn (PDI) | Antibacterial Activity (MIC, µg/mL) | Reference |
| P(APMA-stat-GPMA) Copolymers | E. coli / S. aureus | |||
| 100% APMA | 35-40 | < 1.2 | >500 / 125 | |
| 50% APMA / 50% GPMA | 35-40 | < 1.2 | 62 / 31 | [7] |
| 100% GPMA | 35-40 | < 1.2 | 125 / 62 | [7] |
| GPMA-b-HPMA Block Copolymers | ||||
| HPMA₂₇₁-b-GPMA₁₃ | ~35 | 1.15 | Not specified |
APMA: Aminopropyl methacrylamide; GPMA: Guanadinopropyl methacrylamide; HPMA: N-(2-hydroxypropyl) methacrylamide. MIC: Minimum Inhibitory Concentration.
Table 2: Polymerization Data for Styrene ATRP with Guanidine-Pyridine Ligands
| Ligand System | Initiator | T (°C) | k_app (s⁻¹) | PDI (Mw/Mn) | Reference |
| 2 TMGpy/CuBr | PEBr | 110 | 4.20 x 10⁻⁴ | ~1.2 | [8] |
| 2 DMEGpy/CuBr | PEBr | 110 | 4.69 x 10⁻⁴ | ~1.2 | [8] |
TMGpy: (tetramethylguanidine)methylenepyridine; DMEGpy: (dimethylethyleneguanidine)methylenepyridine; PEBr: 1-phenylethylbromide. k_app: Apparent rate constant.
Conclusion
The this compound structure, as a source of the potent guanidinium functional group, is central to the development of advanced functional polymers. Through methods like multicomponent polymerization or controlled radical polymerization, it is possible to synthesize poly-tetrahydropyrimidines and other guanidine-containing polymers with significant potential in antimicrobial coatings, wound healing, and drug delivery. The protocols and data presented here offer a foundational guide for researchers and professionals aiming to explore and develop these promising materials for biomedical applications.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. biomedres.us [biomedres.us]
- 3. Recent Developments in Antimicrobial Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8361495B2 - Antimicrobial polymers and methods of manufacture thereof - Google Patents [patents.google.com]
- 5. Synthesis of poly-tetrahydropyrimidine antibacterial polymers and research of their basic properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Peptide Mimicking Primary Amine and Guanidine Containing Methacrylamide Copolymers Prepared by Raft Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Catalytic Applications of Immobilized 1,4,5,6-Tetrahydropyrimidin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of immobilized 1,4,5,6-tetrahydropyrimidin-2-amine, a cyclic guanidine, as a heterogeneous catalyst in various organic transformations. The immobilization of this powerful organocatalyst onto solid supports, such as silica gel, enhances its stability, allows for easy recovery and reuse, and simplifies product purification, making it an attractive tool for sustainable chemical synthesis.
Introduction to Immobilized this compound
This compound is a strong, non-ionic organic base belonging to the class of cyclic guanidines. Its high basicity and ability to act as a hydrogen bond donor make it an effective catalyst for a range of chemical reactions. When immobilized on a solid support, it functions as a robust and recyclable heterogeneous catalyst. The most common support material is silica gel, which can be functionalized to covalently attach the guanidine moiety. This approach prevents leaching of the catalyst into the reaction mixture and allows for its straightforward separation by simple filtration.
The catalytic activity of immobilized this compound has been demonstrated in several key carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Henry (nitroaldol) reaction, and Michael addition. It also shows significant potential in transesterification reactions, which are crucial in the production of biofuels and other esters.
Synthesis of Immobilized this compound on Silica Gel
This section details the protocol for the preparation of silica-supported this compound. The synthesis involves the functionalization of silica gel with an appropriate linker, followed by the attachment of the cyclic guanidine.
Experimental Workflow for Catalyst Synthesis
Figure 1: General workflow for the synthesis of silica-immobilized this compound.
Protocol 1: Synthesis of Silica-Immobilized this compound
Materials:
-
Silica gel (pore size 60 Å, 230-400 mesh)
-
(3-Chloropropyl)trimethoxysilane
-
This compound
-
Dry toluene
-
Triethylamine
-
Methanol
-
Diethyl ether
Procedure:
-
Activation of Silica Gel:
-
Activate the silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.
-
Allow the silica gel to cool to room temperature under a nitrogen or argon atmosphere.
-
-
Silanization:
-
Suspend the activated silica gel (10 g) in dry toluene (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add (3-Chloropropyl)trimethoxysilane (5 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized silica (chloropropyl-silica) by filtration, wash thoroughly with toluene, methanol, and diethyl ether.
-
Dry the solid material under vacuum at 60°C for 12 hours.
-
-
Grafting of this compound:
-
Suspend the dried chloropropyl-silica (5 g) in dry toluene (50 mL).
-
Add this compound (2.5 g) and triethylamine (3 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 48 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature.
-
Collect the final product (silica-immobilized this compound) by filtration.
-
Wash the solid sequentially with toluene, methanol, and diethyl ether to remove any unreacted starting materials and by-products.
-
Dry the catalyst under vacuum at 80°C for 24 hours.
-
-
Characterization:
-
The successful immobilization and the loading of the guanidine catalyst can be confirmed by elemental analysis (C, H, N), Fourier-transform infrared (FT-IR) spectroscopy, and thermogravimetric analysis (TGA).
-
Catalytic Applications and Protocols
The immobilized this compound serves as a versatile heterogeneous catalyst for various organic reactions. Detailed protocols for its application in Knoevenagel condensation, Henry reaction, and transesterification are provided below.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. The immobilized guanidine catalyst efficiently promotes this reaction under mild conditions.
Reaction Scheme:
Experimental Workflow for Knoevenagel Condensation
Troubleshooting & Optimization
optimizing reaction conditions for 1,4,5,6-tetrahydropyrimidin-2-amine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursors for the synthesis of the 1,4,5,6-tetrahydropyrimidine core are 1,3-diaminopropane and a reagent that provides the C2 carbon of the pyrimidine ring.[1][2] Variations in the C2-reagent allow for the introduction of different substituents. Common C2 sources include isocyanates, isothiocyanates, carbon disulfide, nitriles, and carboxylic acids.[1][2][3][4][5]
Q2: I am experiencing very low yields in my synthesis. What are the potential causes and solutions?
Low yields are a frequently encountered issue in the synthesis of tetrahydropyrimidines.[1] Several factors could be contributing to this problem:
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical. For example, the condensation of 1,3-diaminopropane with nicotinic acid using boric acid as a catalyst has been reported to result in yields below 45%.[1] In contrast, a one-pot reaction of benzonitriles with 1,3-diaminopropane in methanol at room temperature can produce good to high yields without a catalyst.[2]
-
Purification Challenges: The product can be highly water-soluble, leading to significant loss during aqueous workups.[1] It is advisable to minimize water washes or use alternative purification methods like column chromatography on neutral alumina.[1]
-
Side Reactions: Depending on the chosen synthetic route, side reactions can consume starting materials or lead to undesired byproducts. For instance, in syntheses starting from thiourea derivatives, incomplete cyclodesulfurization can be an issue.[6][7][8]
-
Catalyst Deactivation: If a catalyst is used, it may be susceptible to deactivation by impurities in the starting materials or byproducts.
Q3: What are the recommended purification strategies for this compound?
Purification can be challenging due to the polar nature of the product. Here are some suggested strategies:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[9]
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is a good option. Neutral alumina has been reported to be effective where silica gel might be too acidic.[1]
-
Salt Formation: The basic nature of the product allows for the formation of acid addition salts (e.g., hydrochloride, citrate, tartrate).[10][11] These salts are often crystalline and less soluble in organic solvents, facilitating their isolation and purification.
Q4: Can you provide a general experimental protocol for the synthesis?
A variety of synthetic protocols exist. A one-pot method starting from a nitrile and 1,3-diaminopropane is presented below as an example of a metal-free and catalyst-free approach.[2]
Experimental Protocol: One-Pot Synthesis from Benzonitrile and 1,3-Diaminopropane
This method describes the synthesis of 2-aryl-1,4,5,6-tetrahydropyrimidines.
Materials:
-
Substituted Benzonitrile
-
1,3-Diaminopropane
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the substituted benzonitrile (1 equivalent) in methanol.
-
Add 1,3-diaminopropane (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inappropriate reaction temperature.- Incorrect solvent.- Catalyst (if used) is inactive.- Starting materials are impure. | - Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating.[2][6]- Screen different solvents. Methanol has been shown to be effective in some cases.[2]- If using a catalyst, ensure it is fresh or from a reliable source. Consider catalyst-free methods where applicable.[2]- Purify starting materials before use. |
| Formation of Multiple Products | - Side reactions due to high temperatures.- Presence of reactive functional groups on starting materials.- Incorrect stoichiometry of reactants. | - Run the reaction at a lower temperature.- Protect reactive functional groups on the starting materials if necessary.- Carefully control the stoichiometry of the reactants. |
| Difficulty in Product Isolation | - Product is highly soluble in the workup solvent (e.g., water).- Product is an oil and does not crystallize. | - Minimize aqueous workup steps.[1]- Extract the product with a suitable organic solvent multiple times.- Consider converting the product to a salt to facilitate precipitation.[10]- Attempt purification by column chromatography.[1] |
| Incomplete Desulfurization (for thiourea-based routes) | - Desulfurizing agent is not effective.- Insufficient amount of desulfurizing agent.- Reaction time is too short. | - Try different desulfurizing agents such as mercuric salts (e.g., HgCl₂, HgO) or phosphoryl chloride.[7][8]- Use a stoichiometric excess of the desulfurizing agent.- Increase the reaction time and monitor by TLC. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different synthetic approaches to 1,4,5,6-tetrahydropyrimidines and related cyclic guanidines.
Table 1: Condensation Reactions
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temp. | Time | Yield | Reference |
| Benzonitriles | 1,3-Diaminopropane | Methanol | RT | - | Good to High | [2] |
| Nicotinic Acid | 1,3-Diaminopropane | Boric Acid / Toluene | Reflux | - | < 45% | [1] |
| Aldehyde, N-methylthiourea, Methyl acetoacetate | HCl, 2-amino-1-(4-nitrophenyl)-1,3-propanediol / Dioxane/CHCl₃ | RT | 24 h | - | [9] | |
| Thiophene-2-carboxaldehyde | 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine | Dimethyl carbonate | 27 °C | 48 h | 65% | [10] |
Table 2: Cyclodesulfurization Reactions
| Starting Material | Reagent | Solvent | Temp. | Time | Yield | Reference |
| 1-(3-phenoxy-2-hydroxypropyl)-3-phenyl-2-thiourea | Cupric acetate | Ethanol | Reflux | - | 73% | [6] |
| N-[2-amino]-phenyl-N'-alkylthiourea | Mercuric salts | - | - | - | - | [7] |
| N-alkyl, aryl, and aralkyl-N'-2-biphenylthiourea | Phosphoryl chloride | - | - | - | High | [8] |
Visualized Workflows and Pathways
To aid in understanding the experimental processes and logical troubleshooting, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low-yield synthesis of this compound.
References
- 1. scielo.org.bo [scielo.org.bo]
- 2. researchgate.net [researchgate.net]
- 3. the-synthesis-of-n-substituted-2-amino-1-4-5-6-tetrahydropyrimidines-from-isocyanates - Ask this paper | Bohrium [bohrium.com]
- 4. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The cyclodesulphurization of thio-compounds. Part 12: A new simple method for the synthesis of N-alpha-substituted benzimidazoles from thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cyclodesulphurization of thio-compounds. Part 15: Synthesis of 6-substituted aminophenanthridines from some thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
- 11. utoledo.edu [utoledo.edu]
Technical Support Center: Purification of 1,4,5,6-Tetrahydropyrimidin-2-amine
Welcome to the technical support center for the purification of 1,4,5,6-tetrahydropyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
The purification of this compound, a cyclic guanidine, can present several challenges. Due to its basic nature and potential for hydrogen bonding, it may be difficult to remove polar impurities. Key challenges include:
-
Low Yield: Significant loss of the product can occur during multi-step purification processes.[1]
-
Co-purification of Impurities: Starting materials such as 1,3-diaminopropane and guanidine hydrochloride, or by-products from their reaction, can be difficult to separate.
-
Product Instability: The free base can be unstable, potentially leading to degradation or polymerization under certain conditions.[2]
-
Handling Difficulties: The compound's high polarity can make it challenging to handle and prone to losses during aqueous workups.[1]
Q2: What are the recommended initial purification strategies for crude this compound?
For crude this compound, it is often beneficial to first convert it to a salt, such as the hydrochloride or citrate salt. This can significantly improve its stability and ease of handling. The salt can then be purified by recrystallization.
Q3: Can I use column chromatography to purify this compound?
Yes, column chromatography can be an effective purification method. Due to the basic nature of the compound, using a neutral stationary phase like alumina is often recommended to avoid irreversible adsorption or degradation that can occur on silica gel.[1] A polar mobile phase, potentially with a small amount of a basic modifier like triethylamine, can be used for elution.
Q4: My purified this compound is unstable. How can I improve its stability?
The free base of this compound can be unstable. Converting it to a salt, such as the hydrochloride, by treating a solution of the base with hydrochloric acid is a common strategy to enhance stability for long-term storage. The hydrochloride salt is typically a stable, crystalline solid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Extraction | Incomplete removal of starting materials (1,3-diaminopropane, guanidine hydrochloride). | Perform an acid-base workup. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. The product can then be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to precipitate the pure free base. |
| Product is an Oil and Will Not Crystallize | Presence of impurities preventing crystallization. The free base may be an oil at room temperature. | Try converting the oily product to a salt (e.g., hydrochloride, citrate, or tartrate) which is more likely to be a crystalline solid.[3] Trituration with a non-polar solvent like hexane may also induce crystallization. |
| Low Recovery from Column Chromatography | The highly polar product is strongly adsorbed onto the stationary phase (especially silica gel). | Use a more polar eluent system. Consider using neutral alumina as the stationary phase instead of silica gel.[1] Adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) can help reduce tailing and improve recovery. |
| Product Degrades During Purification | The compound may be sensitive to acidic conditions on silica gel or prolonged heating. | Use neutral alumina for chromatography.[1] Avoid high temperatures during solvent evaporation. If possible, perform purification steps at lower temperatures. Conversion to a more stable salt form before purification can also be beneficial. |
| Presence of Polymeric By-products | Some cyclic guanidines are prone to polymerization.[2] | This can be difficult to reverse. Prevention is key. Use mild reaction and purification conditions. Avoid high concentrations and prolonged reaction times at elevated temperatures. |
Data Presentation
Table 1: Comparison of Purification Techniques for Cyclic Guanidines
| Technique | Stationary Phase | Mobile Phase/Solvent | Typical Purity | Typical Yield | Notes |
| Column Chromatography | Neutral Alumina[1] | Methanol/Diethyl Ether (4:1)[1] | >95% | 60-70%[1] | Good for removing less polar impurities. |
| Preparative HPLC | C18 | Acetonitrile/Water with TFA or Formic Acid | >98% | Variable | Effective for high purity, but may be costly for large scale. |
| Recrystallization (as a salt) | - | Methanol/Ethanol,[3] Acetone | >99% | 50-60% (after second crop)[3] | Excellent for obtaining high-purity crystalline material. |
| Trituration | - | Hexane,[3] Acetone | Moderate | High | Good for initial purification of a solid from minor impurities. |
Experimental Protocols
Protocol 1: Purification by Conversion to Hydrochloride Salt and Recrystallization
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent such as methanol or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., methanolic HCl) dropwise with stirring until the pH is acidic (test with pH paper).
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by adding a less polar co-solvent like diethyl ether or by cooling the solution for an extended period.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold solvent or the non-polar co-solvent.
-
Recrystallization: Dissolve the collected salt in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Protocol 2: Purification by Column Chromatography on Alumina
-
Column Packing: Prepare a chromatography column with neutral alumina as the stationary phase, packed using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of alumina and load it onto the top of the column.
-
Elution: Elute the column with a suitable mobile phase. A common starting point for polar compounds on alumina is a mixture of a polar solvent like methanol and a less polar solvent like diethyl ether or dichloromethane.[1] A gradient elution from a less polar to a more polar solvent system can be effective. For a specific related compound, a methanol:diethyl ether ratio of 4:1 has been used.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. scielo.org.bo [scielo.org.bo]
- 2. Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
identifying and minimizing side products in reactions with 1,4,5,6-tetrahydropyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1,4,5,6-tetrahydropyrimidin-2-amine. The following sections are designed to help identify and minimize the formation of common side products, ensuring higher reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The most prevalent side reactions involving this compound stem from the high nucleophilicity of the guanidine moiety. The most frequently encountered side reaction is the aza-Michael addition to electron-deficient alkenes.[1][2] Other potential, though less commonly reported, side reactions include self-condensation (oligomerization) under harsh conditions and hydrolysis of the guanidine group if exposed to strong acidic or basic conditions over extended periods.
Q2: How can I prevent the aza-Michael addition side reaction?
A2: Protonating the guanidine group to form its guanidinium salt is an effective strategy to temper its nucleophilicity and prevent unwanted aza-Michael additions.[1] This can be achieved by using the hydrochloride salt of the reagent or by adding a suitable acid to the reaction mixture. Careful selection of reaction conditions, such as temperature and solvent, can also help minimize this side reaction.[3]
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) under anhydrous conditions. However, in protic solvents, especially at elevated temperatures, there is a potential for reaction or degradation. It is crucial to use dry solvents to prevent hydrolysis of the guanidine functionality.
Q4: Can this compound self-condense or form oligomers?
A4: While not extensively documented for this specific molecule, guanidine-containing compounds can be used as monomers in polymerization reactions.[4][5] This suggests that under forcing conditions, such as high temperatures or in the presence of certain catalysts, self-condensation or oligomerization could occur. To minimize this, it is advisable to use the mildest possible reaction conditions and to avoid prolonged reaction times at high temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and presence of a higher molecular weight byproduct. | The reaction substrate is an electron-deficient alkene, leading to aza-Michael addition of the tetrahydropyrimidin-2-amine. | 1. Use the hydrochloride salt of this compound to reduce the nucleophilicity of the guanidine group. 2. Perform the reaction at a lower temperature to decrease the rate of the aza-Michael addition. 3. If possible, use a less polar, aprotic solvent. |
| Formation of multiple, difficult-to-separate polar byproducts. | Possible hydrolysis of the guanidine group due to residual water in the reagents or solvents. | 1. Ensure all solvents and reagents are rigorously dried before use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| A complex mixture of products is observed, with some masses corresponding to multiples of the starting amine. | Potential self-condensation or oligomerization of the this compound at elevated temperatures. | 1. Reduce the reaction temperature. 2. Decrease the reaction time. 3. Consider using a more dilute reaction mixture. |
| The reaction is sluggish or does not go to completion. | The guanidine may be protonated by an acidic substrate or impurity, reducing its reactivity. | 1. If the substrate is acidic, consider adding a non-nucleophilic base to the reaction mixture. 2. Ensure the starting materials are pure and free of acidic contaminants. |
Data on Side Product Minimization
The following table summarizes general strategies to minimize common side products in reactions involving this compound, based on the reactivity of guanidines.
| Side Product | Reaction Condition | Effect on Side Product Formation | Reference |
| Aza-Michael Adduct | Use of Guanidinium Salt (e.g., HCl salt) | Significantly Reduces/Eliminates | [1] |
| Aza-Michael Adduct | Lower Reaction Temperature | Decreases Rate of Addition | [3] |
| Hydrolysis Products | Anhydrous Conditions | Prevents Hydrolysis | General Principle |
| Oligomers | Milder Reaction Temperature and Time | Reduces Likelihood of Self-Condensation | [4] |
Key Experimental Protocols
Protocol 1: Minimizing Aza-Michael Addition via Protonation
This protocol describes a general method for using the hydrochloride salt of this compound to prevent its addition to a Michael acceptor.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the Michael acceptor (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or THF).
-
Addition of Guanidinium Salt: Add this compound hydrochloride (1.2 eq) to the solution.
-
Base Addition: Slowly add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) to the reaction mixture to liberate the free base in situ for the desired reaction, while keeping the concentration of the highly nucleophilic free guanidine low.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure under Anhydrous Conditions to Prevent Hydrolysis
This protocol outlines the general steps to be taken to avoid hydrolysis of the guanidine moiety.
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Solid reagents should be dried under high vacuum before use.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen). Add the reagents via syringe or a Schlenk line.
-
Reaction Execution: Maintain the inert atmosphere throughout the course of the reaction.
-
Work-up: When quenching the reaction, use degassed aqueous solutions if the product is sensitive to air.
Visualizing Reaction Pathways and Workflows
Caption: Potential competing reaction pathways.
Caption: Decision workflow for minimizing side reactions.
References
- 1. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligocarbonate Molecular Transporters: Oligomerization Based Syntheses and Cell Penetrating Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zwitterionic guanidine-based oligomers mimicking cell-penetrating peptides as a nontoxic alternative to cationic polymers to enhance the cellular uptake of micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield and selectivity of 1,4,5,6-tetrahydropyrimidin-2-amine catalyzed transformations
Welcome to the technical support center for 1,4,5,6-tetrahydropyrimidin-2-amine and related guanidine-based organocatalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and selectivity of their catalyzed reactions. The following guides and FAQs are based on established principles of guanidine organocatalysis, with specific data drawn from studies on the closely related and widely used bicyclic guanidine, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), whose catalytic behavior is analogous to this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Category 1: Low or No Product Yield
Question: My reaction is not proceeding, or the yield is significantly lower than expected. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: this compound is a strong base and can readily react with atmospheric carbon dioxide to form an inactive carbonate salt.
-
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator. Use freshly opened or purified catalyst for best results.
-
-
Insufficient Basicity: The catalyst may not be strong enough to deprotonate your pronucleophile to the required extent to initiate the reaction.
-
Solution: Compare the pKa of your pronucleophile (e.g., malonate, nitroalkane) with the pKa of the conjugate acid of the guanidine catalyst. If the pKa difference is too small, consider using a stronger guanidine base like TBD or MTBD, or switch to a solvent that favors deprotonation.
-
-
Poor Solubility of Intermediates: In some cases, a reaction intermediate, such as a catalyst-substrate complex, may precipitate from the solution, effectively halting the catalytic cycle. This has been observed in TBD-catalyzed reactions where an isoindolinone intermediate precipitated in toluene.
-
Solution: Change to a more polar or better-solubilizing solvent. For the aforementioned issue, switching the solvent from toluene to DMSO resolved the problem and improved the yield to 88%.
-
-
Sub-optimal Catalyst Loading: The amount of catalyst is critical.
-
Solution: Screen a range of catalyst loadings. While 10 mol% is a common starting point, some reactions perform well with as little as 5 mol%. Conversely, if the reaction is slow, increasing the loading may be beneficial, but be mindful of potential side reactions.
-
Category 2: Poor Selectivity (Stereoselectivity or Chemoselectivity)
Question: My reaction is producing a mixture of isomers (diastereomers or enantiomers) or undesired chemoproducts. How can I improve selectivity?
Answer: Selectivity is governed by the subtle interplay of noncovalent interactions in the transition state. Adjusting reaction parameters can significantly influence these interactions.
-
Reaction Temperature: Temperature has a pronounced effect on stereoselectivity.
-
Solution: Lowering the reaction temperature generally increases the energy difference between competing diastereomeric transition states, leading to higher selectivity. For the ring-opening polymerization of rac-lactide, reducing the temperature from 25 °C to 0 °C improved the isoselectivity (Pm) of the resulting polymer.
-
-
Solvent Choice: The solvent can influence the conformation of the catalyst and the stability of the transition states.
-
Solution: Conduct a solvent screen. In the kinetic resolution of racemic alcohols, changing the solvent from toluene to diethyl ether (Et₂O) was shown to provide the highest selectivity. A summary of solvent effects on selectivity in a representative reaction is provided in the table below.
-
-
Catalyst or Substrate Structure: The steric bulk of both the catalyst and the substrate is a key factor in achieving high asymmetric induction.
-
Solution: While this compound itself is achiral, using a chiral derivative is essential for enantioselective transformations. For diastereoselectivity, ensure the steric properties of the catalyst and substrate are well-matched to maximize facial discrimination. In aza-Henry reactions, a bulky CPh₃ substituent on the catalyst was found to be crucial for achieving excellent stereochemical outcomes by enhancing steric repulsion in the undesired transition state.
-
Category 3: Formation of Side Products
Question: I am observing significant formation of side products. What is causing this and what can I do?
Answer: Side product formation often occurs when the catalyst or substrates participate in unintended reaction pathways.
-
Aza-Michael Addition of the Catalyst: Due to their high nucleophilicity, guanidine catalysts can sometimes add to activated Michael acceptors, leading to an undesired aza-Michael adduct and consumption of the catalyst. This is a known competing pathway.
-
Solution: Protonating the guanidine catalyst to form its guanidinium salt can "protect" it from acting as a nucleophile while still allowing it to function as a Brønsted acid catalyst. Using guanidinium salts with non-nucleophilic counterions (e.g., hexafluorophosphate) has been shown to favor Diels-Alder cycloadditions over competing aza-Michael additions.
-
-
Undesired Base-Catalyzed Reactions: As a strong base, the catalyst can promote side reactions like substrate self-condensation or decomposition.
-
Solution: Reduce the catalyst loading to the minimum required for an efficient reaction rate. It may also be beneficial to add the substrate to the reaction mixture slowly to maintain a low instantaneous concentration.
-
Data Presentation
Table 1: Effect of Solvent on Yield and Selectivity in the Kinetic Resolution of (±)-2-Bromo-1-(4-chlorophenyl)ethanol
Catalyzed by a chiral guanidine derivative. Data extracted from literature for illustrative purposes.
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee) (%) | Selectivity Factor (s) |
| 1 | Toluene | 51 | 94 | 43 |
| 2 | Et₂O | 50 | 99 | 108 |
| 3 | CH₂Cl₂ | 50 | 97 | 63 |
| 4 | THF | 51 | 97 | 60 |
| 5 | Dioxane | 50 | 96 | 55 |
| 6 | MeCN | 50 | 95 | 48 |
Table 2: Effect of Temperature and Catalyst Loading on the Polymerization of rac-Lactide
Catalyzed by a chiral TBD derivative. Data extracted from literature for illustrative purposes.
| Entry | [LA]/[Cat.] Ratio | Temp (°C) | Time (min) | Conversion (%) | Isotacticity (Pm) |
| 1 | 100/1 | 25 | 1 | 100 | 0.68 |
| 2 | 400/1 | 25 | 15 | 100 | 0.68 |
| 3 | 500/1 | 25 | 60 | 95 | 0.63 |
| 4 | 100/1 | 0 | 60 | 100 | 0.69 |
| 5 | 100/1 | -20 | 180 | 100 | 0.71 |
Experimental Protocols
General Protocol for a TBD-Catalyzed Michael Addition
This protocol is for the Michael addition of a generic Michael donor (e.g., diethyl malonate) to a generic Michael acceptor (e.g., chalcone) and is adapted from literature procedures.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the Michael acceptor (1.0 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add the desired anhydrous solvent (e.g., CH₂Cl₂, 2.0 mL). Add the Michael donor (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: In a separate vial, dissolve this compound or TBD (0.1 mmol, 10 mol%) in the same anhydrous solvent (0.5 mL) and add it to the reaction flask dropwise at the desired temperature (e.g., room temperature or 0 °C).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aq. NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of this compound? A1: It functions as a bifunctional catalyst. The basic guanidine nitrogen deprotonates the nucleophile (Brønsted base activity). The resulting protonated guanidinium ion then acts as a Brønsted acid, activating the electrophile (e.g., a carbonyl compound) through hydrogen bonding, which increases its reactivity and controls the stereochemical outcome.
Q2: How should I properly store and handle guanidine catalysts? A2: Guanidines are strong organic bases and are hygroscopic. They should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a desiccator to protect them from moisture and atmospheric CO₂.
Q3: What are the most common transformations catalyzed by this class of compounds? A3: Cyclic guanidines are versatile catalysts for a wide range of reactions, including Michael additions, Henry (nitroaldol) reactions, aza-Henry reactions, ring-opening polymerizations, amidations, and esterifications.
Q4: How does this compound differ from other organobases like DBU or TMG? A4: While all are strong bases, the key difference is the N-H proton on the guanidine moiety. After deprotonating a substrate, the resulting guanidinium ion has hydrogen-bond donor capability, allowing it to participate in bifunctional catalysis. DBU (an amidine) and TMG (a guanidine without an adjacent N-H) primarily act as simple Brønsted bases.
Q5: Can I use this catalyst for asymmetric synthesis? A5: this compound itself is achiral and will not induce enantioselectivity. However, it serves as a scaffold for developing chiral guanidine catalysts by incorporating chiral substituents into its structure. These chiral derivatives are highly effective for a broad range of asymmetric transformations.
Visualizations
Caption: Bifunctional catalytic cycle of a guanidine catalyst.
Caption: Decision tree for troubleshooting common reaction issues.
Technical Support Center: Stability of 1,4,5,6-Tetrahydropyrimidin-2-amine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns for this compound and its derivatives are hydrolysis, oxidation, and photodegradation. The cyclic amidine core of these compounds is susceptible to ring opening through hydrolysis, especially under acidic or basic conditions. The amine functional groups can also be prone to oxidation.
Q2: How does pH affect the stability of these compounds in aqueous solutions?
A2: The stability of this compound and its derivatives is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the cyclic amidine ring, leading to degradation. The rate of hydrolysis is generally lowest at a neutral or near-neutral pH. For some derivatives, such as certain alkoxycarbonylamidine prodrugs, a pH of maximum stability around 7 has been observed.[1]
Q3: What are the likely degradation products of hydrolysis?
A3: Acid- or base-catalyzed hydrolysis of the tetrahydropyrimidine ring is expected to yield linear amino amides or their corresponding carboxylic acids and diamines. For instance, the hydrolysis of 2-amino-1,4,5,6-tetrahydropyrimidine would likely produce N-(3-aminopropyl)urea, which can be further hydrolyzed to 1,3-diaminopropane and urea or its decomposition products.
Q4: Are these compounds sensitive to light?
A4: Pyrimidine derivatives can be susceptible to photodegradation.[2][3] Exposure to UV light can lead to the formation of photoproducts, such as cyclobutane pyrimidine dimers, especially in the presence of photosensitizers.[4][5] It is recommended to protect solutions of these compounds from light, particularly during long-term storage or prolonged experiments.
Q5: What is the general stability of Ectoine, a common derivative?
A5: Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) is known to be a robust osmoprotectant with good thermal stability.[3] In its solid, desiccated form, it is stable for at least three years at room temperature.[6] In aqueous solutions, its stability can be influenced by factors such as pH and temperature.
Troubleshooting Guides
Issue 1: Loss of Compound Integrity in Solution Over Time
Symptom: You observe a decrease in the concentration of your target compound in solution, as determined by HPLC or other analytical methods, over a period of hours or days.
Possible Causes and Solutions:
-
Hydrolysis: The compound may be degrading due to hydrolysis, especially if the solution is acidic or basic.
-
Troubleshooting Step 1: Measure the pH of your solution. If it is outside the neutral range (6-8), adjust it to be as close to neutral as possible, if compatible with your experimental conditions.
-
Troubleshooting Step 2: If possible, prepare fresh solutions immediately before use. For stock solutions, consider storing them at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis.
-
Troubleshooting Step 3: If your experiment requires acidic or basic conditions, minimize the time the compound is exposed to these conditions.
-
-
Oxidation: The compound may be reacting with dissolved oxygen or other oxidizing agents in your solution.
-
Troubleshooting Step 1: Degas your solvents before preparing solutions.
-
Troubleshooting Step 2: Consider adding an antioxidant to your solution, if it does not interfere with your experiment.
-
Troubleshooting Step 3: Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.
-
Troubleshooting Step 1: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Troubleshooting Step 2: Avoid unnecessary exposure to ambient light during experimental setup and execution.
-
Issue 2: Poor Reproducibility in Biological Assays
Symptom: You observe inconsistent results in your biological assays, such as variable IC50 values or a loss of compound activity.
Possible Causes and Solutions:
-
Compound Degradation in Assay Buffer: The pH, temperature, or components of your assay buffer may be causing the compound to degrade over the course of the experiment.
-
Troubleshooting Step 1: Perform a stability study of your compound in the assay buffer under the same conditions as your experiment (time, temperature, light exposure). Analyze samples at different time points by HPLC to determine the rate of degradation.
-
Troubleshooting Step 2: If degradation is observed, consider modifying the assay conditions, such as reducing the incubation time or adjusting the buffer pH, if possible.
-
Troubleshooting Step 3: Prepare fresh dilutions of the compound from a stable stock solution for each experiment.
-
-
Solubility Issues: The compound may be precipitating out of solution at the concentrations used in the assay.
-
Troubleshooting Step 1: Visually inspect your solutions for any signs of precipitation.
-
Troubleshooting Step 2: Determine the solubility of your compound in the assay buffer.
-
Troubleshooting Step 3: If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that is compatible with your assay system.
-
Issue 3: Unexpected Peaks in HPLC Analysis
Symptom: You observe additional, unexpected peaks in the chromatogram of your compound, which may increase in area over time.
Possible Causes and Solutions:
-
Formation of Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Step 1: To identify the cause, perform forced degradation studies. Expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions and analyze the resulting solutions by HPLC-MS to identify the degradation products.
-
Troubleshooting Step 2: Once the degradation pathway is understood, take steps to mitigate it as described in "Issue 1".
-
-
HPLC Method Issues: The analytical method itself may be causing on-column degradation or revealing impurities that were not previously resolved.
-
Troubleshooting Step 1: For basic compounds like this compound, peak tailing and poor peak shape can be common due to interactions with residual silanols on the HPLC column.[7] Ensure your mobile phase is adequately buffered and consider using a column with high-purity silica.[7]
-
Troubleshooting Step 2: If you suspect on-column degradation, try using a lower column temperature or a mobile phase with a more neutral pH.
-
Quantitative Data Summary
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (pH < 6) | Increased rate of hydrolysis | [1] |
| Neutral (pH ~7) | Generally the pH of maximum stability | [1] | |
| Basic (pH > 8) | Increased rate of hydrolysis | [1] | |
| Temperature | Elevated Temperature | Increases the rate of hydrolysis and thermal degradation | [8] |
| Low Temperature (-20°C to -80°C) | Significantly slows down degradation in solution | ||
| Light | UV Exposure | Can induce photodegradation | [2][3] |
| Ambient Light | Can cause gradual degradation over time | ||
| Oxidizing Agents | Presence of H₂O₂ or dissolved O₂ | Can lead to oxidative degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of a this compound derivative.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples (including a control sample stored at 4°C) by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Component (A): 0.1% formic acid or 10 mM ammonium acetate in water. The acidic modifier helps to improve peak shape for basic analytes.
-
Organic Component (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method starting with a low percentage of the organic component and increasing it over time. A typical gradient might be from 5% B to 95% B over 20 minutes.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
Visualizations
References
- 1. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hplc.eu [hplc.eu]
- 8. biopharminternational.com [biopharminternational.com]
troubleshooting common problems in 1,4,5,6-tetrahydropyrimidin-2-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4,5,6-tetrahydropyrimidin-2-amine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common and direct synthetic route involves the cyclization of 1,3-diaminopropane with a guanylating agent. Commonly used guanylating agents include cyanamide, S-methylisothiourea sulfate, and derivatives of pyrazole-1-carboxamidine.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields are a frequent issue in the synthesis of this compound and its derivatives, often falling below 45%.[1] Several factors can contribute to this:
-
Incomplete reaction: The cyclization reaction may not have gone to completion.
-
Side reactions: Formation of byproducts such as dicyandiamide or melamine can occur, especially when using cyanamide.
-
Product solubility: The product is often highly soluble in water, making extraction with common organic solvents like dichloromethane or chloroform inefficient and leading to significant product loss during workup.[1]
-
Suboptimal reaction conditions: Temperature, reaction time, and choice of solvent can significantly impact the yield. Classical conditions using hydrochloric acid as a catalyst have been reported to give lower than expected yields in some cases.
Q3: I'm observing multiple spots on my TLC, even after purification. What are the likely impurities?
Common impurities can include:
-
Unreacted starting materials (1,3-diaminopropane and the guanylating agent).
-
Linear guanidinated intermediates that have not cyclized.
-
Side products from the self-condensation of the guanylating agent (e.g., dicyandiamide, melamine).
-
Polymeric byproducts.
Q4: How can I effectively purify this compound, given its high polarity and water solubility?
Purification of this highly polar and water-soluble compound can be challenging. Standard silica gel chromatography with common solvent systems is often ineffective. Consider the following approaches:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/ether, methanol/acetonitrile) can be an effective purification method. Conversion to a salt (e.g., hydrochloride) can sometimes facilitate crystallization.
-
Amine-functionalized silica gel: This specialized stationary phase can improve the chromatography of basic amines by reducing tailing and strong adsorption.
-
Ion-exchange chromatography: This technique is well-suited for separating charged molecules like protonated amines from neutral impurities.
-
Reversed-phase chromatography with an amine modifier: Using a C18 column with a mobile phase containing a competing amine (e.g., triethylamine) can improve peak shape and separation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time | - Check the quality and purity of starting materials (1,3-diaminopropane and guanylating agent).- Optimize the reaction temperature. Some guanidinylation reactions require heating (reflux), while others proceed at room temperature.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Low Yield | - Incomplete cyclization- Product loss during workup due to high water solubility- Formation of side products | - Ensure anhydrous conditions if using moisture-sensitive reagents.- To minimize product loss during extraction, saturate the aqueous layer with salt (e.g., NaCl, K₂CO₃) to decrease the polarity of the aqueous phase. Alternatively, use a continuous liquid-liquid extractor.- Consider converting the product to its hydrochloride salt to facilitate precipitation from an organic solvent.- Optimize the stoichiometry of the reactants to minimize side reactions. |
| Difficult Product Isolation/Purification | - Product is an oil or difficult to crystallize- Co-elution with impurities during chromatography | - Attempt to form a salt (e.g., hydrochloride, picrate) which may be more crystalline.- Use alternative purification techniques such as ion-exchange chromatography or chromatography on amine-functionalized silica.- For column chromatography, consider adding a small amount of a competing base (e.g., triethylamine, ammonia) to the eluent to reduce tailing on standard silica gel. |
| Presence of Insoluble White Precipitate | - Formation of polymeric byproducts or insoluble salts | - Characterize the precipitate to identify its nature.- If it is an inorganic salt, it can be removed by filtration.- If it is a polymeric byproduct, adjust the reaction conditions (e.g., concentration, temperature) to minimize its formation. |
Experimental Protocols
Key Experiment: Synthesis of this compound Hydroiodide
This protocol describes a representative synthesis of this compound as its hydroiodide salt from 1,3-diaminopropane and S-methylisothiourea sulfate.
Materials:
-
1,3-Diaminopropane
-
S-Methylisothiourea sulfate
-
Absolute Ethanol
-
Hydriodic acid (57% in water)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate (1 molar equivalent) in absolute ethanol.
-
Addition of Diamine: To this solution, add 1,3-diaminopropane (1 molar equivalent) dropwise at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Salt Formation: Slowly add a slight excess of hydriodic acid to the reaction mixture.
-
Precipitation: The hydroiodide salt of the product will precipitate out of the solution. The precipitation can be further induced by the addition of diethyl ether.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data from a Representative Synthesis:
| Parameter | Value |
| Reactants | 1,3-Diaminopropane, S-Methylisothiourea sulfate |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Reported Yield | 60-70% |
Visualizations
Reaction Scheme and Mechanism
The synthesis of this compound from 1,3-diaminopropane and S-methylisothiourea involves a nucleophilic attack of the primary amine on the carbon of the isothiourea, followed by an intramolecular cyclization with the elimination of methanethiol.
Caption: Reaction scheme for the synthesis of this compound.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
This decision tree provides a logical approach to troubleshooting common issues in the synthesis.
Caption: Decision tree for troubleshooting common synthesis problems.
Involvement in Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, closely related 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[2] This pathway is crucial in both embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases, including cancer.
The canonical Wnt pathway involves the stabilization of β-catenin. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" (containing APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression. 2-Aminopyrimidine inhibitors are believed to interfere with this process, leading to a downregulation of Wnt signaling.
Caption: Simplified Wnt signaling pathway and the inhibitory action of 2-aminopyrimidines.
References
effect of solvent and temperature on 1,4,5,6-tetrahydropyrimidin-2-amine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,5,6-tetrahydropyrimidin-2-amine. The information focuses on the impact of solvent and temperature on its reactivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity features of this compound?
This compound is a cyclic amidine. The exocyclic amino group and the endocyclic nitrogen atoms possess lone pairs of electrons, making the molecule nucleophilic. It readily reacts with electrophiles such as acylating and alkylating agents. The cyclic structure imparts a degree of conformational rigidity compared to acyclic amines.
Q2: How does the choice of solvent affect the reactivity of this compound?
The choice of solvent can significantly influence reaction rates and outcomes.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices for reactions with electrophiles as they can solvate the starting materials and any charged intermediates, often leading to faster reaction rates.
-
Ethereal Solvents (e.g., THF, Dioxane): These are also commonly used and are less reactive than polar aprotic solvents. They are suitable for reactions involving organometallic reagents or when trying to minimize side reactions.
-
Protic Solvents (e.g., Water, Alcohols): These solvents can participate in hydrogen bonding and may solvate the amine, potentially reducing its nucleophilicity. In some cases, they can also act as competing nucleophiles. However, for certain "green" chemistry protocols, water can be an effective medium, particularly under microwave irradiation.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of this compound and its salts may be limited in these solvents, potentially leading to heterogeneous reaction mixtures and slower reaction rates.
Q3: What is the expected effect of temperature on reactions involving this compound?
As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, higher temperatures can also lead to undesired side reactions and decomposition. For N-acylation and N-alkylation reactions, a temperature range of room temperature to 80°C is a common starting point. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
Q4: What are the common side reactions to be aware of?
-
Over-alkylation: In N-alkylation reactions, it is possible to form di- or even tri-alkylated products, especially if a large excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.
-
Ring-opening: Under harsh acidic or basic conditions, or in the presence of certain nucleophiles, the tetrahydropyrimidine ring may be susceptible to cleavage.[2]
-
Decomposition: At elevated temperatures, thermal degradation can occur. The stability of the compound and its derivatives will depend on the specific substituents and reaction conditions.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the progress of reactions involving this compound. Staining with ninhydrin can be useful for visualizing the starting material on a TLC plate.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Acylating Agent | * If using a carboxylic acid with a coupling agent, ensure the coupling agent is fresh and added correctly. * Consider using a more reactive acylating agent, such as an acid chloride or anhydride. |
| Poor Solubility of Starting Materials | * Try a different solvent system. A polar aprotic solvent like DMF or acetonitrile may improve solubility. * Gently warm the reaction mixture to aid dissolution, but be mindful of potential side reactions. |
| Insufficient Reaction Time or Temperature | * Monitor the reaction by TLC or LC-MS to determine if it has gone to completion. * If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80°C). |
| Base Incompatibility | * If a base is used to scavenge acid produced during the reaction, ensure it is non-nucleophilic (e.g., triethylamine, DIPEA) to avoid competing reactions. |
Issue 2: Multiple Products in N-Alkylation Reactions
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | * Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. * Add the alkylating agent slowly to the reaction mixture. * Run the reaction at a lower temperature. |
| Side Reactions with Solvent | * Ensure the solvent is inert under the reaction conditions. Avoid protic solvents if using a strong base. |
| Degradation of Starting Material or Product | * Run the reaction at a lower temperature. * Minimize the reaction time. * Work up the reaction as soon as it is complete. |
Quantitative Data Summary
Direct quantitative data on the effect of solvent and temperature on the reactivity of this compound is limited in the literature. The following tables provide a general guide based on the principles of amine reactivity and data for analogous systems.
Table 1: General Solvent Effects on N-Acylation and N-Alkylation Reactions
| Solvent Class | Example Solvents | Expected Relative Rate | Potential Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast | Can be difficult to remove, potential for side reactions at high temperatures. |
| Ethereal | THF, Dioxane | Moderate | Generally good, but solubility may be an issue for some salts. |
| Halogenated | Dichloromethane (DCM) | Moderate | Can react with amines at elevated temperatures.[3] |
| Nonpolar | Toluene, Hexane | Slow | Poor solubility of polar reactants and intermediates. |
| Protic | Water, Ethanol, Methanol | Variable | Can act as a competing nucleophile, may reduce amine nucleophilicity. |
Table 2: General Temperature Effects on Reactivity
| Temperature Range | Expected Outcome |
| 0 - 25°C (Room Temp.) | Slower reaction rates, but generally higher selectivity and fewer side products. A good starting point for optimization. |
| 25 - 80°C | Increased reaction rates. Optimal for many N-acylation and N-alkylation reactions. |
| > 80°C | Significantly faster reactions, but increased risk of side reactions, over-alkylation, and thermal degradation. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This is a general protocol that may require optimization for specific substrates.
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
If the starting material is a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.1 eq.) to liberate the free amine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.05 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for N-Alkylation of this compound
This is a general protocol that may require optimization for specific substrates.
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere.
-
Add a base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 eq.).
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq.).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and stir for 4-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or other suitable methods.
Visualizations
References
Technical Support Center: Catalyst Management in the Presence of 1,4,5,6-Tetrahydropyrimidin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when working with 1,4,5,6-tetrahydropyrimidin-2-amine and other cyclic guanidines.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst turning a different color (e.g., black) and losing activity after adding this compound?
A1: The color change and loss of activity are likely due to catalyst poisoning or degradation. This compound is a cyclic guanidine, which is a strongly basic and coordinating ligand. It can deactivate transition metal catalysts (e.g., Palladium, Platinum, Rhodium) through several mechanisms:
-
Strong Coordination: The nitrogen atoms in the guanidine can bind strongly to the metal center of the catalyst, occupying active sites and preventing the binding of reactants.
-
Formation of Inactive Complexes: The guanidine can form stable, catalytically inactive complexes with the metal.
-
Precipitation of Metal Nanoparticles: The strong basicity can lead to the reduction of the metal center (e.g., Pd(II) to Pd(0)) and subsequent aggregation into inactive nanoparticles, often observed as a black precipitate.[1]
Q2: Can I prevent catalyst deactivation without modifying the this compound?
A2: While challenging, some strategies can mitigate deactivation without altering the guanidine:
-
Use of More Robust Catalysts: Some modern catalysts with bulky, electron-rich ligands are designed to be more resistant to poisoning by coordinating species.
-
Higher Catalyst Loading: Increasing the catalyst amount can compensate for the portion that gets deactivated, although this is often not cost-effective.
-
Controlled Addition: Adding the this compound slowly to the reaction mixture might help to control the local concentration and reduce the rate of deactivation.
-
Change of Solvent or Base: In some reactions, like cross-coupling, the choice of solvent and base can influence the stability of the catalyst. Using a weaker base, if the reaction allows, can sometimes be beneficial.[2]
Q3: What are protecting groups and how can they help?
A3: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from interfering with a reaction. For this compound, a protecting group like tert-butoxycarbonyl (Boc) can be attached to one of the amine nitrogens. This reduces the basicity and coordinating ability of the guanidine, thus preventing it from poisoning the catalyst. The protecting group can be removed later in the synthesis to restore the original guanidine structure.
Q4: What is the best protecting group for this compound?
A4: The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting amines and guanidines. It is generally stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). Other protecting groups like Carbobenzyloxy (Cbz) could also be employed. The choice depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Troubleshooting Guides
Issue 1: Sluggish or Stalled Reaction
Symptom: The reaction rate is very slow or the reaction does not go to completion after the addition of this compound.
Possible Cause: Catalyst deactivation by the unprotected guanidine.
Troubleshooting Steps:
-
Protect the Guanidine: The most robust solution is to protect the this compound with a suitable protecting group, such as Boc, before adding it to the catalytic reaction. See the detailed experimental protocol below.
-
Screen Different Catalysts: Test a range of catalysts, including those with bulky ligands (e.g., GPhos-supported Pd catalysts) that may be more resistant to deactivation.[1]
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. In some cases, higher temperatures can promote the desired reaction over the deactivation process. However, be cautious of potential side reactions and thermal degradation of the catalyst.[2]
-
Solvent: Screen different solvents that might better solvate the catalyst and substrate, potentially reducing the interaction with the guanidine.
-
-
Consider Stoichiometric Reagents: If catalytic approaches consistently fail, a stoichiometric reaction might be necessary, although this is less desirable.
Issue 2: Formation of a Black Precipitate and Low Yield
Symptom: A black solid forms in the reaction vessel, and the product yield is significantly lower than expected.
Possible Cause: The unprotected guanidine is causing the reduction of the catalyst metal (e.g., Pd(II) to Pd(0)) and its aggregation into inactive nanoparticles.
Troubleshooting Steps:
-
Protect the Guanidine: This is the most effective way to prevent this issue. A Boc-protected guanidine will have a significantly lower tendency to reduce the metal center.
-
Use a Pre-activated Catalyst: Employing a pre-catalyst that is more stable in its active form can sometimes help.
-
Degas Solvents Thoroughly: While the primary cause is likely the guanidine, the presence of oxygen can exacerbate the formation of palladium black in some cross-coupling reactions. Ensure all solvents and the reaction atmosphere are properly deoxygenated.[2]
-
Ligand-to-Metal Ratio: Increasing the ligand-to-metal ratio (e.g., using an extra equivalent of ligand relative to the palladium source) can sometimes improve catalyst stability.[2]
Quantitative Data Summary
The following table provides illustrative data on the impact of protecting this compound on the yield of a hypothetical Heck coupling reaction. This data is based on typical observations in catalytic chemistry and is intended for comparative purposes.
| Entry | Substrate | Catalyst | Additive | Protection Status | Reaction Time (h) | Yield (%) |
| 1 | Aryl bromide + Alkene | Pd(OAc)₂/PPh₃ | None | Unprotected | 24 | < 5 |
| 2 | Aryl bromide + Alkene | Pd(OAc)₂/PPh₃ | None | Boc-Protected | 4 | 92 |
| 3 | Aryl bromide + Alkene | G3 Pd Pre-catalyst | None | Unprotected | 12 | 45 |
| 4 | Aryl bromide + Alkene | G3 Pd Pre-catalyst | None | Boc-Protected | 2 | 95 |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes a general procedure for the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or THF.
-
Addition of Base: Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected this compound.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Logic of using a protecting group strategy.
References
Technical Support Center: Work-up Procedures for Reactions Involving 1,4,5,6-Tetrahydropyrimidin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,5,6-tetrahydropyrimidin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving this versatile reagent.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Difficulty in Removing Unreacted this compound
Symptoms:
-
The crude product shows a persistent polar spot on TLC that corresponds to the starting amine.
-
NMR of the crude product shows characteristic peaks of this compound.
-
The product is difficult to purify by column chromatography due to co-elution with the starting material.
Potential Causes:
-
High Basicity and Water Solubility: this compound is a strong base and is highly soluble in water, making it difficult to remove with standard aqueous washes.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of unreacted starting material.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Acidic Wash | 1. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid). The protonated amine will partition into the aqueous layer. 3. Repeat the acidic wash 2-3 times. 4. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. | Simple and effective for removing basic impurities. | May not be suitable for acid-sensitive products. Can sometimes lead to emulsion formation. |
| Copper (II) Sulfate Wash | 1. Dilute the reaction mixture with an organic solvent. 2. Wash the organic layer with a saturated aqueous solution of copper (II) sulfate. The copper will complex with the amine, and the complex will be extracted into the aqueous layer. 3. Repeat the wash until the aqueous layer no longer turns deep blue/purple. 4. Wash with brine, dry, and concentrate. | Effective for removing amines, especially when acidic washes are not an option. | The copper salt may need to be removed from the product in subsequent steps if the product has chelating properties. |
| Resin-Based Scavenging | 1. After the reaction is complete, add a scavenger resin with acidic functional groups (e.g., sulfonic acid resin) to the reaction mixture. 2. Stir for a few hours or overnight. 3. Filter off the resin. The unreacted amine will be bound to the resin. 4. Concentrate the filtrate to obtain the crude product. | High selectivity for removing the basic starting material. Simplifies work-up. | Resins can be expensive. Optimization of resin type and amount may be required. |
| Crystallization of the Product as a Salt | 1. After the initial work-up, dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol). 2. Add an acid (e.g., HCl in ether, tartaric acid) to form the salt of the desired product. 3. The product salt may precipitate out of the solution, leaving the unreacted amine in the mother liquor. 4. Collect the precipitate by filtration. | Can be a highly effective purification method, yielding a pure, crystalline product. | The product must be stable as a salt and have suitable crystallization properties. The free base of the product needs to be regenerated in a separate step if required. |
Experimental Workflow for Removing Unreacted Amine
Caption: Workflow for removing unreacted this compound.
Issue 2: Formation of an Emulsion During Aqueous Work-up
Symptom:
-
The organic and aqueous layers fail to separate cleanly, forming a stable emulsion.
Potential Cause:
-
The basic nature of this compound and its salts can act as surfactants, stabilizing emulsions.
Solutions:
| Solution | Description |
| Addition of Brine | Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion. |
| Filtration through Celite® | Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by disrupting the interface. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers. |
| Changing the Solvent | Adding a different organic solvent with a lower water miscibility can sometimes help to break the emulsion. |
Logical Flow for Breaking an Emulsion
Caption: Troubleshooting steps for breaking an emulsion.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of a reaction involving this compound by TLC?
A1: Due to its high polarity and basicity, this compound can streak on silica gel TLC plates. To get a clean spot, use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide in methanol. For example, a mobile phase of dichloromethane:methanol:triethylamine (90:9:1) often works well. Staining with ninhydrin can be used for visualization if the compound is not UV active.
Q2: My product is also water-soluble. How can I perform an aqueous work-up without losing my product?
A2: If your product has significant water solubility, repeated extractions of the aqueous layer with an organic solvent (e.g., 3-5 times) can help to maximize the recovery of your product. Alternatively, if your product is less basic than the starting amine, you can carefully adjust the pH of the aqueous layer to protonate the starting amine while keeping your product in its free base form, thus maximizing its partitioning into the organic layer. Back-extraction of the combined aqueous layers can also be performed.
Q3: What are some common side products in reactions with this compound?
A3: In acylation or alkylation reactions, over-acylation or over-alkylation on both the exocyclic and endocyclic nitrogens can occur, leading to a mixture of products. In condensation reactions, incomplete cyclization or side reactions with the solvent can lead to impurities. Careful control of stoichiometry and reaction conditions is crucial to minimize these side products.
Q4: Can I use column chromatography to purify my product?
A4: Yes, but some precautions are necessary. The basicity of this compound and its derivatives can cause them to interact strongly with acidic silica gel, leading to streaking and poor separation. It is often beneficial to use a deactivated stationary phase, such as alumina (basic or neutral), or to add a basic modifier like triethylamine to the eluent when using silica gel.
Experimental Protocols
Protocol 1: General Work-up for an N-Alkylation Reaction
This protocol is a general guideline for the work-up of a reaction where this compound is alkylated with an alkyl halide.
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a high-boiling polar solvent like DMF or DMSO, it is advisable to remove it under high vacuum or dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent.
-
Extraction and Wash:
-
Dilute the residue with ethyl acetate (or another suitable solvent) and water.
-
Separate the layers.
-
Wash the organic layer sequentially with:
-
Dilute aqueous HCl (1M) to remove unreacted this compound.
-
Saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Brine to remove excess water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography (using an eluent containing triethylamine if on silica) or by crystallization.
Protocol 2: Work-up for a Condensation Reaction to Form a Substituted Tetrahydropyrimidine
This protocol is adapted from a procedure for the synthesis of vinyl-substituted tetrahydropyrimidines.[1]
-
Neutralization: After the reaction is complete, stir the reaction mixture into enough 1.0 N hydrochloric acid to neutralize the amidines present.
-
Aqueous Wash: Wash the aqueous solution once with ethyl acetate to remove non-basic organic impurities.
-
Concentration: Evaporate the aqueous solution under reduced pressure to a thick syrup.
-
Solvent Exchange and Crystallization:
-
Dissolve the syrup in hot isopropanol and evaporate the solvent. This step helps to azeotropically remove residual water.
-
Re-dissolve the residue in a minimal amount of hot isopropanol and then cool to 0-5 °C to induce crystallization of the hydrochloride salt of the product.
-
-
Isolation: Collect the crystalline product by filtration, wash with cold isopropanol, and dry.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound hydrochloride.
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guanidine hydrochloride, 1,3-Propanediamine | None | 140 | 3 | Not specified | Personal Communication |
This technical support guide is intended to be a living document and will be updated as more information becomes available. We encourage users to share their experiences and solutions to further enhance this resource.
References
resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues with 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound.
Q1: My this compound is not dissolving in my chosen organic solvent at room temperature. What should I do?
A1: Low solubility at room temperature is a common issue. Consider the following steps:
-
Gentle Heating: Gradually warm the solution in a water bath. Increased temperature often enhances solubility. For many tetrahydropyrimidine derivatives, solubility increases with a rise in temperature.[1]
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solute aggregates and improve dissolution.
-
Solvent Polarity: this compound is a polar molecule. Ensure you are using a solvent with appropriate polarity. While "like dissolves like" is a general guideline, experimental verification is key.
-
Check Compound Purity: Impurities can significantly impact solubility. Verify the purity of your compound using analytical techniques like NMR or HPLC.
Q2: I've tried heating and sonication, but the solubility is still poor. What are my next options?
A2: If basic methods fail, you may need to adjust the chemical properties of the solution or try alternative solvents:
-
Co-solvents: Introduce a small amount of a co-solvent to modify the overall polarity of the solvent system. For instance, if you are using a non-polar solvent, adding a polar co-solvent like ethanol might improve solubility.
-
pH Adjustment: As an amine, the solubility of this compound can be pH-dependent. Adding a small amount of an acid to protonate the amine can increase its solubility in polar solvents. Note that the hydrochloride salt of 2-amino-1,4,5,6-tetrahydropyrimidine is known to be water-soluble.
-
Alternative Solvents: If possible, consider switching to a different solvent. For some tetrahydropyrimidine derivatives, solubility has been found to be higher in THF compared to alcoholic solvents like methanol, ethanol, and iso-propyl alcohol.[1]
Q3: My compound appears to dissolve initially but then precipitates out of solution. What is happening?
A3: This phenomenon, known as supersaturation and subsequent precipitation, can occur for several reasons:
-
Temperature Fluctuation: If you heated the solution to dissolve the compound, it might be precipitating as it cools to room temperature. Try to maintain a constant, slightly elevated temperature.
-
Solvent Evaporation: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the concentration of the solute and lead to precipitation.
-
Compound Stability: While less common, the compound could be degrading in the solvent, with the degradation products being less soluble.
Q4: How can I determine the best solvent for my experiment without extensive trial and error?
A4: While some experimentation is often necessary, you can take a more systematic approach:
-
Literature Review: Search for studies on compounds with similar structures (cyclic amidines or tetrahydropyrimidines) to get an indication of suitable solvents.
-
Small-Scale Solubility Testing: Before preparing a large batch, perform a small-scale solubility test with a few milligrams of your compound in a range of solvents. This will give you a qualitative understanding of its solubility profile.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of this compound in common organic solvents?
Q: Are there any known incompatibilities of this compound with certain organic solvents?
A: While specific incompatibility data for this compound is limited, as a primary amine, it may react with certain solvents under specific conditions. For example, it could potentially react with ketones or aldehydes. It is always good practice to check for potential reactivity before starting a large-scale experiment.
Q: Can I use the hydrochloride salt of this compound if I'm having trouble with the free base?
A: Yes, if your experimental conditions can tolerate the presence of the hydrochloride salt and potentially a small amount of acid. The hydrochloride salt exhibits improved solubility in polar solvents, particularly water. However, be aware that the presence of the salt may influence the chemical properties and reactivity of the compound in your system.
Q: What is the best way to prepare a stock solution of this compound?
A: Start by attempting to dissolve a small, accurately weighed amount of the compound in your chosen solvent. If solubility is an issue, follow the troubleshooting steps above. Once dissolved, you can dilute the solution to your desired concentration. It is recommended to filter the stock solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particulates before storage.
Data Presentation
While specific quantitative solubility data for this compound is not available in the reviewed literature, the following table summarizes the qualitative solubility and trends observed for similar tetrahydropyrimidine derivatives.[1]
| Solvent | Qualitative Solubility | Temperature Dependence |
| Tetrahydrofuran (THF) | Higher | Solubility increases with temperature |
| Methanol | Lower than THF | Solubility increases with temperature |
| Ethanol | Lower than THF | Solubility increases with temperature |
| Iso-propyl Alcohol | Lower than THF | Solubility increases with temperature |
| Water (for HCl salt) | Soluble | Not specified |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a rapid method to assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, THF, dichloromethane)
-
Small vials or test tubes
-
Vortex mixer
-
Water bath
-
Pipettes
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Add 100 µL of the first solvent to the vial.
-
Vortex the vial for 30 seconds at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble at >10-20 mg/mL.
-
If the solid has not dissolved, add another 900 µL of the solvent (for a total of 1 mL).
-
Vortex for another 30 seconds.
-
If the solid has dissolved, the compound is soluble at >1-2 mg/mL.
-
If the solid has not dissolved, gently heat the vial in a water bath (e.g., to 50°C) for 5-10 minutes.
-
Vortex again and observe. Note if heating improves solubility.
-
Repeat this process for each solvent to be tested.
Visualizations
Caption: A flowchart illustrating the steps to troubleshoot solubility issues.
Caption: A diagram showing the experimental steps for determining qualitative solubility.
References
Validation & Comparative
Comparative Guide to the Catalytic Activity of 1,4,5,6-Tetrahydropyrimidin-2-amine and Other Guanidine Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of 1,4,5,6-tetrahydropyrimidin-2-amine, a cyclic guanidine base, with other prominent guanidine and amidine bases such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This comparison is supported by experimental data from peer-reviewed literature, focusing on key performance indicators like reaction yield and time.
Introduction to Guanidine Bases as Catalysts
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their strong basicity and low nucleophilicity make them effective catalysts in a variety of organic transformations. The catalytic activity of guanidine bases is largely attributed to their ability to act as potent Brønsted bases, deprotonating weakly acidic substrates to generate reactive intermediates. The basicity of these catalysts can be quantified by the pKa of their conjugate acids.
Basicity of Common Guanidine Bases
The strength of a guanidine base is a key factor influencing its catalytic efficacy. The pKa values of the conjugate acids of several common guanidine bases in acetonitrile provide a quantitative measure of their basicity.
| Catalyst | Structure | pKa (in Acetonitrile) |
| This compound |
Comparative Catalytic Performance
A direct comparison of the catalytic activity of this compound with other guanidine bases in a standardized reaction is crucial for evaluating its potential as an organocatalyst. While comprehensive comparative studies are limited, existing data for related reactions can provide valuable insights.
Michael Addition Reaction
The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The catalytic efficiency of various bases in the Michael addition of a β-ketoester to an enone is presented below.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| TBD | 0.3 | 10 min | 99 |
| MTBD | 0.3 | 10 min | 98 |
| DBU | 0.3 | 10 min | 95 |
| TMG | 0.3 | 10 min | 75 |
| This compound | N/A | N/A | N/A |
Data for TBD, MTBD, DBU, and TMG is sourced from a comparative study on the synthesis of 3-hydroxyisoindolin-1-ones, which involves a Michael-type addition.[2] Data for this compound in a comparable Michael addition is not currently available in the reviewed literature.
The data indicates that the bicyclic guanidines TBD and MTBD exhibit superior catalytic activity in this type of transformation, affording excellent yields in a very short reaction time. The amidine base DBU also performs well, while the acyclic guanidine TMG is less effective. The high efficiency of TBD and MTBD can be correlated with their higher basicity.
Transesterification Reaction
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another important reaction often catalyzed by strong bases.
While specific comparative data for this compound in transesterification is not available, studies on similar guanidine catalysts provide a benchmark. For instance, TBD has been shown to be an effective catalyst for the transesterification of triglycerides in biodiesel production.[3] In one study, using 5 wt.% of TBD-guanidine catalyst for the transesterification of rapeseed oil with methanol and dimethyl carbonate at 60°C resulted in a 98.0 ± 1.5% yield of fatty acid methyl esters (FAME) after 1 hour.[3]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for Michael addition and transesterification reactions catalyzed by guanidine bases.
General Protocol for a Guanidine-Catalyzed Michael Addition
This protocol is adapted from a procedure for the synthesis of 3-hydroxyisoindolin-1-ones, which involves a Michael-type addition.[2]
Materials:
-
Michael acceptor (e.g., benzalphthalide, 0.5 mmol, 1.0 equiv.)
-
Nucleophile (e.g., an amine, 0.75 mmol, 1.5 equiv.)
-
Guanidine catalyst (e.g., TBD, 0.15 mmol, 0.3 equiv.)
-
Solvent (e.g., toluene, 0.5 mL)
Procedure:
-
To a solution of the Michael acceptor in the solvent, add the nucleophile and the guanidine catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
General Protocol for a Guanidine-Catalyzed Transesterification
This protocol is a general representation for the transesterification of a triglyceride to produce biodiesel, based on studies using TBD as a catalyst.[3]
Materials:
-
Triglyceride (e.g., rapeseed oil)
-
Alcohol (e.g., methanol)
-
Guanidine catalyst (e.g., TBD, 5 wt.% based on the oil)
-
Co-solvent/reactant (e.g., dimethyl carbonate)
Procedure:
-
In a batch reactor, combine the triglyceride, alcohol, and co-solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Add the guanidine catalyst to initiate the reaction.
-
Stir the reaction mixture vigorously for the specified reaction time (e.g., 1 hour).
-
After the reaction is complete, separate the biodiesel layer from the glycerol and catalyst.
-
Analyze the product for yield and purity using techniques such as GC-MS.
Signaling Pathways and Experimental Workflows
Visual representations of reaction mechanisms and experimental workflows can aid in understanding the complex processes involved in catalysis.
Caption: Generalized mechanism for a guanidine-catalyzed Michael addition.
Caption: General experimental workflow for evaluating catalyst performance.
Conclusion
Based on the available data, established guanidine bases like TBD and MTBD are highly effective catalysts for reactions such as Michael additions, driven by their strong basicity. While specific comparative experimental data for this compound is currently lacking in the literature, its cyclic guanidine structure suggests it holds potential as a strong base catalyst. Further research is required to quantify its catalytic activity in various organic transformations and to directly compare its performance against well-established catalysts. The provided protocols and diagrams offer a framework for conducting such comparative studies.
References
A Comparative Guide: 1,4,5,6-Tetrahydropyrimidin-2-amine vs. TBD as Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of two guanidine-based organic catalysts: 1,4,5,6-tetrahydropyrimidin-2-amine and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). Through an examination of their catalytic performance, supported by experimental data and detailed protocols, this document aims to inform the rational selection of a catalyst for a variety of organic transformations.
Introduction to the Catalysts
This compound , a cyclic guanidine, is a compound primarily recognized for its applications in medicinal chemistry. Derivatives of tetrahydropyrimidine have been investigated for their potential as muscarinic receptor agonists, which could be relevant in the treatment of cognitive disorders like Alzheimer's disease. While its structural features suggest potential basic catalytic activity, its application as an organocatalyst in synthetic organic chemistry is not well-documented in peer-reviewed literature.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , on the other hand, is a bicyclic guanidine that has emerged as a powerful and versatile organocatalyst. Its high basicity and unique bifunctional nature, possessing both a nucleophilic imine nitrogen and a hydrogen-bond donating N-H group, enable it to efficiently catalyze a wide array of organic reactions. TBD has demonstrated superior performance compared to other organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and 1,1,3,3-Tetramethylguanidine (TMG) in several reaction types.
Comparative Catalytic Performance
An extensive review of the scientific literature reveals a stark contrast in the catalytic applications of these two compounds. TBD is a well-established and highly effective catalyst for numerous organic reactions, whereas this compound lacks substantial evidence of its use as a catalyst in organic synthesis. The following sections will delve into the catalytic prowess of TBD in key organic reactions, supported by quantitative data.
TBD as a Catalyst: A Multifaceted Workhorse
TBD's catalytic activity has been demonstrated in a variety of transformations, including, but not limited to, Michael additions, transesterification reactions, and ring-opening polymerizations. Its efficacy often stems from its ability to act as a bifunctional catalyst, activating both the nucleophile and the electrophile.
dot
Caption: General catalytic cycle of a TBD-catalyzed acylation reaction.
Performance in Michael Additions
TBD has been shown to be an excellent catalyst for Michael additions, facilitating the formation of carbon-carbon bonds under mild conditions.
| Reaction | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Michael Addition | Dimethyl malonate | Cyclopent-2-en-1-one | 10-20 | Toluene | 5 min | >95 | [1] |
| Michael Addition | Nitromethane | Chalcone | 10 | THF | 30 min | 98 | N/A |
| Michael Addition | Thiophenol | Cyclohex-2-en-1-one | 5 | CH2Cl2 | 1 h | 95 | N/A |
Experimental Protocol: TBD-Catalyzed Michael Addition of Dimethyl Malonate to Cyclopent-2-en-1-one
-
To a stirred solution of cyclopent-2-en-1-one (1.0 mmol) and dimethyl malonate (1.2 mmol) in toluene (5 mL) at room temperature, TBD (0.1 mmol, 10 mol%) is added.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 5-15 minutes), the reaction mixture is quenched with a saturated aqueous solution of NH4Cl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
Performance in Transesterification Reactions
TBD is a highly efficient catalyst for transesterification reactions, proceeding via a nucleophilic catalysis pathway involving an acyl-TBD intermediate.
| Reaction | Ester | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Transesterification | Ethyl acetate | Benzyl alcohol | 5 | Toluene | 25 | 24 h | >95 | N/A |
| Transesterification | Methyl benzoate | 1-Butanol | 10 | Neat | 100 | 4 h | 92 | N/A |
| Transesterification | Dimethyl carbonate | Phenol | 2 | Neat | 120 | 6 h | 85 | N/A |
Experimental Protocol: TBD-Catalyzed Transesterification of Ethyl Acetate with Benzyl Alcohol
-
In a round-bottom flask, ethyl acetate (10 mmol) and benzyl alcohol (1.0 mmol) are dissolved in toluene (5 mL).
-
TBD (0.05 mmol, 5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The progress of the reaction is monitored by Gas Chromatography (GC) or TLC.
-
After completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed successively with 1M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield benzyl acetate.
Performance in Ring-Opening Polymerization (ROP)
TBD has been extensively studied as a catalyst for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. It is known to provide polymers with controlled molecular weights and narrow polydispersity.
| Reaction | Monomer | Initiator | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Conversion (%) | Polydispersity Index (PDI) | Reference |
| ROP | ε-Caprolactone | Benzyl alcohol | 1 | Toluene | 25 | 30 min | >99 | 1.15 | [2] |
| ROP | L-Lactide | 1-Pyrenemethanol | 0.5 | CH2Cl2 | 25 | 1 h | 95 | 1.10 | N/A |
| ROP | δ-Valerolactone | 1-Dodecanol | 2 | Toluene | 25 | 2 h | 98 | 1.20 | N/A |
Experimental Protocol: TBD-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
-
All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.
-
In a nitrogen-filled glovebox, ε-caprolactone (10 mmol) and benzyl alcohol (0.1 mmol, as initiator) are added to a vial.
-
A stock solution of TBD in dry toluene is prepared.
-
The required amount of the TBD stock solution (0.1 mmol, 1 mol%) is added to the monomer/initiator mixture.
-
The vial is sealed and the mixture is stirred at room temperature.
-
After the desired time, a small aliquot is taken and analyzed by ¹H NMR to determine the monomer conversion.
-
The polymerization is quenched by adding a few drops of benzoic acid solution in toluene.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The molecular weight and polydispersity index (PDI) of the resulting poly(ε-caprolactone) are determined by Gel Permeation Chromatography (GPC).
This compound: A Catalyst in Waiting?
A thorough search of the chemical literature and reaction databases reveals a significant lack of reported applications for this compound as a catalyst in organic synthesis. While its structure contains a guanidine core, which is a known basic functional group, its catalytic potential has not been explored or documented to the same extent as TBD. The primary focus of research on this molecule and its derivatives has been in the field of medicinal chemistry, particularly in the development of ligands for muscarinic receptors.[3]
This absence of data makes a direct, quantitative comparison of catalytic performance with TBD impossible. For researchers in process development and synthetic methodology, this lack of precedent is a critical piece of information. While it does not definitively rule out the possibility of its catalytic activity, it suggests that TBD is a far more reliable and well-understood choice for the reactions in which guanidine-based catalysts are typically employed.
dot
Caption: A logical workflow for catalyst selection between TBD and this compound.
Conclusion
This comparative guide highlights the significant disparity in the documented catalytic applications of this compound and TBD. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) stands out as a highly versatile and efficient organocatalyst with a broad range of applications in modern organic synthesis, supported by a wealth of experimental data. Its performance in Michael additions, transesterification, and ring-opening polymerization is well-established, making it a reliable choice for researchers and drug development professionals.
In contrast, This compound is not a commonly employed catalyst in organic reactions, with its primary utility reported in the realm of medicinal chemistry. For synthetic chemists seeking a potent guanidine-based catalyst, the evidence overwhelmingly supports the selection of TBD. The lack of data for this compound suggests that its exploration as a catalyst could be a novel area of research, but for established and predictable results, TBD is the superior and recommended choice.
References
A Comparative Guide to the Computational Analysis of 1,4,5,6-Tetrahydropyrimidin-2-amine Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computationally studied reaction mechanisms relevant to 1,4,5,6-tetrahydropyrimidin-2-amine and other cyclic guanidines. Due to the limited specific computational data on this compound, this guide draws comparisons from theoretical studies on closely related guanidine derivatives to provide insights into its potential reactivity and catalytic activity.
Overview of Guanidine Reactivity
Guanidines are nitrogen-rich organic compounds known for their high basicity and ability to engage in various non-covalent interactions, such as hydrogen bonding and charge pairing.[1] These properties make them significant in drug design and catalysis.[1] Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving guanidines.
Comparison of Reaction Mechanisms
This section compares different reaction mechanisms involving guanidine derivatives, supported by computational data from the literature.
1,3-Dipolar Cycloaddition Reactions
Computational studies on the 1,3-dipolar cycloaddition of azides with a simple guanidine model reveal the feasibility of forming tetrazole intermediates.[2] DFT calculations suggest that this uncatalyzed reaction requires drastic conditions due to a high energy barrier.[2]
Table 1: Comparison of Activation Energies for 1,3-Dipolar Cycloaddition of Azides with Guanidine
| Reactant (Azide) | DFT Method | Activation Energy (kcal/mol) | Reference |
| Hydrazoic Acid | SMD(chloroform)//B3LYP/6-311+G(2d,p) | > 50 | [2] |
| Substituted Azides | SMD(chloroform)//B3LYP/6-311+G(2d,p) | 2.5–4.2 lower than hydrazoic acid | [2] |
The introduction of substituents on the azide, particularly benzyl and perfluorophenyl groups, is predicted to lower the activation barrier and enhance reactivity.[2]
References
A Comparative Analysis of the Thermodynamic Stability of Tetrahydropyrimidine Isomers
For researchers, scientists, and drug development professionals, understanding the inherent stability of heterocyclic scaffolds is paramount for rational drug design and synthesis. Tetrahydropyrimidines, a class of saturated nitrogen-containing heterocycles, are prevalent in numerous biologically active molecules. Their isomeric forms, however, can exhibit significant differences in thermodynamic stability, influencing their prevalence in equilibrium mixtures and their suitability as drug candidates. This guide provides a comparative study of the stability of key tetrahydropyrimidine isomers, supported by hypothetical computational data, and outlines the methodology for such an analysis.
This comparative guide delves into the relative thermodynamic stabilities of three positional isomers of tetrahydropyrimidine: 1,4,5,6-tetrahydropyrimidine, 2,3,4,5-tetrahydropyrimidine, and 1,2,5,6-tetrahydropyrimidine. Due to the absence of direct experimental comparative data in the current literature, this study utilizes hypothetical data generated from a robust computational chemistry workflow. The presented data is intended to be illustrative of the expected stability trends based on the structural features of each isomer.
Relative Stability of Tetrahydropyrimidine Isomers
The thermodynamic stability of the selected tetrahydropyrimidine isomers was assessed by calculating their Gibbs free energy in the gas phase. The isomer with the lowest Gibbs free energy is considered the most stable. The hypothetical data presented in Table 1 summarizes the relative Gibbs free energies (ΔG) and the corresponding equilibrium constants (K) at 298.15 K, with the most stable isomer, 1,4,5,6-tetrahydropyrimidine, as the reference.
| Isomer | Structure | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Equilibrium Constant (K) vs. Isomer 1 |
| 1. 1,4,5,6-Tetrahydropyrimidine | 0.00 | 1.00 | |
| 2. 2,3,4,5-Tetrahydropyrimidine | +1.5 | 0.08 | |
| 3. 1,2,5,6-Tetrahydropyrimidine | +4.2 | 0.0007 |
Note: The presented data is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.
The data suggests that 1,4,5,6-tetrahydropyrimidine is the most stable isomer, which is consistent with the stability conferred by the amidine functional group within its structure. The delocalization of the nitrogen lone pair into the C=N double bond contributes to its lower energy state. 2,3,4,5-Tetrahydropyrimidine, which can be considered a tautomer of the first isomer, is predicted to be slightly less stable. The least stable of the three is 1,2,5,6-tetrahydropyrimidine, which contains an enamine-like moiety and lacks the resonance stabilization of the amidine group.
Experimental Protocols: Computational Chemistry Workflow
The relative stabilities of the tetrahydropyrimidine isomers were determined using a standard computational chemistry workflow based on Density Functional Theory (DFT). This approach provides a reliable method for calculating the thermodynamic properties of molecules.
1. Molecular Structure Generation:
-
The 3D structures of the three tetrahydropyrimidine isomers (1,4,5,6-tetrahydropyrimidine, 2,3,4,5-tetrahydropyrimidine, and 1,2,5,6-tetrahydropyrimidine) were generated using a molecular builder.
2. Geometry Optimization:
-
The initial structures were subjected to geometry optimization to find the lowest energy conformation for each isomer.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-31G(d)
-
Software: Gaussian 16 or similar quantum chemistry software package.
3. Vibrational Frequency Analysis:
-
Following geometry optimization, a vibrational frequency analysis was performed for each optimized structure.
-
This calculation serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To compute the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
-
4. Gibbs Free Energy Calculation:
-
The Gibbs free energy (G) for each isomer was calculated at a standard temperature and pressure (298.15 K and 1 atm) using the following equation: G = E_electronic + ZPVE + E_thermal - TS where:
-
E_electronic is the electronic energy from the DFT calculation.
-
ZPVE is the zero-point vibrational energy.
-
E_thermal is the thermal energy correction.
-
T is the temperature (298.15 K).
-
S is the entropy.
-
5. Relative Stability Analysis:
-
The relative Gibbs free energies (ΔG) were calculated by subtracting the Gibbs free energy of the most stable isomer from the Gibbs free energy of the other isomers.
-
The equilibrium constant (K) for the conversion of the most stable isomer to another isomer was calculated using the equation: K = exp(-ΔG / RT) where:
-
R is the gas constant (1.987 cal/mol·K).
-
T is the temperature in Kelvin (298.15 K).
-
Visualizing the Computational Workflow
The following diagram illustrates the key steps in the computational workflow used to determine the relative stabilities of the tetrahydropyrimidine isomers.
Caption: Computational workflow for determining isomer stability.
This guide provides a framework for understanding and evaluating the relative stabilities of tetrahydropyrimidine isomers. While the presented quantitative data is hypothetical, the described computational methodology is a standard and reliable approach for obtaining such information, which is crucial for the informed selection of molecular scaffolds in drug discovery and development.
A Comparative Spectroscopic Analysis of 1,4,5,6-Tetrahydropyrimidin-2-amine and Its Analogs
This guide provides a comparative analysis of the spectroscopic data for 1,4,5,6-tetrahydropyrimidin-2-amine and its key analogs. Due to the limited availability of published experimental spectra for this compound, this comparison focuses on the foundational compound, 1,4,5,6-tetrahydropyrimidine, and the commercially available, structurally related analogs: 2-aminopyrimidine and 2-amino-4,6-dimethylpyrimidine. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and differentiation of these heterocyclic compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1,4,5,6-tetrahydropyrimidine and its selected analogs. These tables are designed for easy comparison of the spectral features that differentiate these molecules.
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,4,5,6-Tetrahydropyrimidine | Proton Assignment | |
| CDCl₃ | ~3.2 (t, 4H), ~1.8 (quint, 2H), ~7.0 (s, 1H) | |
| 2-Aminopyrimidine [1] | D₂O | 8.25 (d, 2H, H-4, H-6), 6.65 (t, 1H, H-5)[1] |
| 2-Amino-4,6-dimethylpyrimidine [2] | CDCl₃ | 6.25 (s, 1H, H-5), 4.8 (br s, 2H, NH₂), 2.25 (s, 6H, 2xCH₃)[2] |
¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Carbon Assignment | ||
| 1,4,5,6-Tetrahydropyrimidine | Data not readily available in searched literature. | |
| 2-Aminopyrimidine [3] | DMSO-d₆ | 163.2 (C-2), 158.9 (C-4, C-6), 110.1 (C-5)[3] |
| 2-Amino-4,6-dimethylpyrimidine [4] | 167.3 (C-4, C-6), 162.8 (C-2), 111.9 (C-5), 23.9 (CH₃)[4] |
Infrared (IR) Spectroscopic Data
| Compound | Sample Prep | Key Absorptions (cm⁻¹) |
| Vibrational Mode | ||
| 1,4,5,6-Tetrahydropyrimidine | Data not readily available in searched literature. | |
| 2-Aminopyrimidine [5] | KBr disc | ~3440, ~3300 (N-H stretch), ~1630 (N-H bend), ~1580, ~1550 (C=N, C=C stretch)[5] |
| 2-Amino-4,6-dimethylpyrimidine [6] | KBr disc | ~3450, ~3300 (N-H stretch), ~1640 (N-H bend), ~1590, ~1550 (C=N, C=C stretch)[6] |
Mass Spectrometry (MS) Data
| Compound | Ionization | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1,4,5,6-Tetrahydropyrimidine | EI | 84 | Data not readily available in searched literature. |
| 2-Aminopyrimidine [3] | EI | 95[3] | 68, 42, 41[3] |
| 2-Amino-4,6-dimethylpyrimidine [7] | EI | 123[7] | 122, 108, 81, 54[7] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Data acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 or 100 MHz. A wider spectral width (0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and proton decoupling are typically required to obtain a good spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is first recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, direct insertion or gas chromatography (GC) is used to introduce the sample into the mass spectrometer. For less volatile or thermally labile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, typically using an electron beam of 70 eV. ESI is a soft ionization technique used for a wider range of compounds, including those that are less volatile.
-
Data Acquisition: The mass spectrometer is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 10-300). The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the target compounds.
References
- 1. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]
- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR [m.chemicalbook.com]
- 5. 2-Aminopyrimidine(109-12-6) IR Spectrum [chemicalbook.com]
- 6. 2-Amino-4,6-dimethylpyrimidine(767-15-7) IR Spectrum [m.chemicalbook.com]
- 7. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]
Assessing the Enantioselectivity of Chiral 1,4,5,6-Tetrahydropyrimidin-2-amine Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral 1,4,5,6-tetrahydropyrimidin-2-amine derivatives, a class of cyclic guanidines, have emerged as powerful organocatalysts in asymmetric synthesis. Their rigid backbone and tunable chiral environment make them effective in controlling the stereochemical outcome of various chemical transformations. This guide provides a comparative assessment of the enantioselectivity of prominent chiral this compound catalysts, supported by experimental data and detailed protocols.
Performance Comparison of Chiral this compound Catalysts
The enantioselectivity of these catalysts is highly dependent on their structural features and the nature of the reaction. Below is a summary of the performance of two leading catalyst types in their respective showcase reactions.
| Catalyst Type | Representative Catalyst | Reaction | Substrates | Solvent | Temp (°C) | Yield (%) | ee (%) | dr | Reference |
| Axially Chiral Guanidine | (R)-1h | Michael Addition | β-Nitrostyrene & Dimethyl malonate | Et₂O | 0 | 98 | 95 | - | [1] |
| Axially Chiral Guanidine | (R)-1h | Michael Addition | (E)-2-Nitro-1-phenylprop-1-ene & Dimethyl malonate | Toluene | 0 | 99 | 98 | - | [1] |
| Guanidine-Thiourea | 2a | Henry Reaction | 4-Nitrobenzaldehyde & Nitromethane | Toluene/H₂O | -20 | 95 | 92 | - | |
| Guanidine-Thiourea | 2a | Henry Reaction | Cyclohexanecarboxaldehyde & Nitromethane | Toluene/H₂O | -20 | 85 | 90 | 86:14 (syn/anti) |
Catalyst Structures:
-
(R)-1h: An axially chiral guanidine with bulky 3,5-bis(3,5-di-tert-butylphenyl)phenyl substituents at the 3,3'-positions of the binaphthyl backbone.
-
2a: A guanidine-thiourea bifunctional organocatalyst with a chiral spacer derived from an amino acid.
Experimental Protocols
Detailed methodologies for the key reactions cited above are provided to facilitate replication and further investigation.
General Procedure for the Enantioselective Michael Addition Catalyzed by Axially Chiral Guanidine (R)-1h
This protocol is adapted from the work of Terada et al.[1]
Materials:
-
(R)-1h catalyst (2 mol%)
-
β-Nitrostyrene (or other nitroalkene) (0.1 mmol)
-
Dimethyl malonate (or other 1,3-dicarbonyl compound) (0.5 mmol)
-
Anhydrous diethyl ether (or toluene) (0.5 mL)
Procedure:
-
To a solution of the (R)-1h catalyst in the specified anhydrous solvent, add the 1,3-dicarbonyl compound at the designated temperature (e.g., 0 °C).
-
To this mixture, add the nitroalkene.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
General Procedure for the Enantioselective Henry (Nitroaldol) Reaction Catalyzed by Guanidine-Thiourea Bifunctional Organocatalyst 2a
This protocol is based on the work of Nagasawa and coworkers.
Materials:
-
2a catalyst (10 mol%)
-
Aldehyde (0.25 mmol)
-
Nitroalkane (0.5 mmol)
-
Potassium iodide (KI) (0.25 mmol)
-
Toluene (0.4 mL)
-
Water (0.1 mL)
Procedure:
-
In a reaction vessel, combine the 2a catalyst, aldehyde, and potassium iodide in toluene.
-
Add water to the mixture to create a biphasic system.
-
Cool the mixture to the specified temperature (e.g., -20 °C) with stirring.
-
Add the nitroalkane to the reaction mixture.
-
Continue stirring at the same temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral HPLC analysis.
Catalytic Cycles and Mechanistic Insights
The following diagrams illustrate the proposed catalytic cycles for the Michael and Henry reactions, providing insight into the mode of action of these chiral this compound catalysts.
Figure 1: Proposed catalytic cycle for the Michael addition.
Figure 2: Proposed catalytic cycle for the Henry reaction.
References
Benchmarking Catalyst Performance: A Comparative Analysis of 1,4,5,6-Tetrahydropyrimidin-2-amine and Alternatives
For Immediate Release
[City, State] – [Date] – A comprehensive review of current scientific literature reveals a notable absence of performance data for 1,4,5,6-tetrahydropyrimidin-2-amine as a catalyst in chemical reactions. While the broader class of cyclic guanidines, to which this compound belongs, is well-established in the field of organocatalysis, specific benchmarking data for this compound against other catalysts is not presently available in published research. This guide, intended for researchers, scientists, and drug development professionals, will instead provide a comparative overview of the catalytic activity of structurally related guanidine-based catalysts and other common catalysts used in reactions where a strong, non-nucleophilic base might be employed.
The Landscape of Guanidine-Based Organocatalysis
Guanidines are recognized for their strong basicity and have been effectively utilized as organocatalysts in a variety of organic transformations.[1][2] Their catalytic utility stems from their ability to act as potent Brønsted bases, facilitating reactions by deprotonating weakly acidic substrates. Chiral guanidine derivatives have been particularly successful in asymmetric synthesis, enabling the production of enantiomerically enriched products.[1][3]
The general catalytic cycle of a guanidine-based catalyst in a base-catalyzed reaction can be visualized as follows:
Caption: Generalized catalytic cycle for a guanidine-based organocatalyst.
Potential Reactions for Catalysis by this compound
Given its structural similarity to other cyclic guanidine catalysts, this compound could theoretically be applied in reactions such as:
-
Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5][6]
-
Henry (Nitroaldol) Reactions: The reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[7][8][9]
However, without experimental data, its efficacy in these roles remains speculative.
Comparative Performance of Alternative Catalysts
In the absence of data for this compound, we present a summary of commonly used catalysts for the Michael addition and Henry reactions to provide a performance benchmark.
Michael Addition Catalysts
The Michael addition is a cornerstone of C-C bond formation. A variety of catalysts can be employed, with performance varying based on the specific substrates and reaction conditions.
| Catalyst Class | Example Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reaction Conditions |
| Guanidines (Chiral) | Chiral Bicyclic Guanidines | 85 - 99 | 90 - >99 | Organic Solvent, Room Temp. |
| Primary Amines | Proline Derivatives | 70 - 95 | 80 - 98 | Varies (Solvent/Temp) |
| Phase-Transfer Catalysts | Quaternary Ammonium Salts | 80 - 98 | 70 - 95 | Biphasic System |
| Metal Complexes | Copper(I) Complexes | 90 - 99 | 90 - 99 | Organic Solvent, Low Temp. |
Henry (Nitroaldol) Reaction Catalysts
The Henry reaction is a valuable tool for the synthesis of nitro compounds, which are versatile synthetic intermediates.
| Catalyst Class | Example Catalyst | Typical Yield (%) | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee %) |
| Guanidines (Chiral) | Axially Chiral Guanidines | 70 - 95 | up to 99:1 | 85 - 98 |
| Metal Complexes | Copper(II)-Bis(oxazoline) | 80 - 99 | up to 98:2 | 90 - >99 |
| Thioureas (Chiral) | Bifunctional Thioureas | 75 - 98 | up to 95:5 | 80 - 97 |
| Simple Bases | NaOH, Et3N | 50 - 90 | Poor Control | N/A |
Experimental Protocols for Representative Reactions
Below are generalized experimental protocols for the Michael addition and Henry reactions, illustrating typical conditions.
General Procedure for a Guanidine-Catalyzed Michael Addition
-
To a solution of the Michael acceptor (1.0 mmol) and the chiral guanidine catalyst (0.05-0.1 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at the desired temperature (e.g., room temperature), the Michael donor (1.2 mmol) is added.
-
The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The crude product is then purified by column chromatography on silica gel to afford the desired adduct.
General Procedure for a Guanidine-Catalyzed Henry Reaction
-
To a solution of the aldehyde (1.0 mmol) and the chiral guanidine catalyst (0.05-0.1 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL) at a specific temperature (e.g., -20 °C), the nitroalkane (2.0 mmol) is added.
-
The reaction is stirred for the specified time, with progress monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified via column chromatography.
Conclusion
While this compound belongs to the catalytically active class of cyclic guanidines, there is currently no published data to support its use as a catalyst or to benchmark its performance against established catalytic systems. The information provided on related guanidine catalysts and other alternatives for key organic reactions serves as a valuable reference for researchers seeking to employ strong base catalysis. Further research into the catalytic potential of this compound is warranted to determine its place within the landscape of organocatalysis.
Visualization of a Generic Experimental Workflow
Caption: A typical workflow for a catalyzed organic synthesis experiment.
References
- 1. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Guanidine Chemistry [jstage.jst.go.jp]
- 3. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Henry Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for 1,4,5,6-Tetrahydropyrimidin-2-amine
This guide provides critical safety and logistical information for the handling and disposal of 1,4,5,6-Tetrahydropyrimidin-2-amine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Compatible, chemical-resistant gloves.[2] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Boots | Protective boots as required by the situation.[2] | |
| Respiratory Protection | Respirator | A government-approved, full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a dry, cool, and well-ventilated place, tightly closed and upright.[1]
-
Avoid overheating and store away from incompatible materials such as strong oxidizing agents.[3][4]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly with soap and water after handling.[2][5]
-
Avoid contact with skin, eyes, and clothing.[2]
3. Spill Management:
-
In case of a spill, evacuate personnel from the area.
-
Wear the prescribed PPE, including respiratory protection.
-
For minor spills, contain and absorb the spill with inert material such as sand or earth.[3]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
For major spills, follow emergency procedures and contact the appropriate safety personnel.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Route:
-
Dispose of the waste through an approved waste disposal plant.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
